Carazolol hydrochloride
Descripción
Historical Context of Carazolol (B1668300) Hydrochloride in Beta-Adrenergic Receptor Pharmacology
The development of beta-adrenergic receptor antagonists, or beta-blockers, marked a significant milestone in pharmacology and medicine. Carazolol emerged in this context as a potent agent for studying these receptors. ncats.io Though it was evaluated in clinical trials for conditions like chronic bronchitis and asthma, it was not ultimately developed for human therapeutic use. ncats.io Instead, its properties made it an ideal candidate for research applications, including its use in veterinary medicine to reduce stress in animals. ncats.iofao.org The synthesis of radiolabeled versions of carazolol, such as with Carbon-11 (B1219553) ([11C]carazolol) and Fluorine-18 (B77423), further solidified its role as a research tool, particularly for in vivo imaging studies of beta-adrenergic receptors using Positron Emission Tomography (PET). nih.govmedkoo.com
Overview of Beta-Adrenergic Receptor Systems and Ligand Interactions
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial components of the sympathetic nervous system, responding to the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862). nih.govwikipedia.orgnih.gov This interaction triggers a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which acts as a second messenger. umn.eduwikipedia.orgnih.govwikipedia.org There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3, each with distinct tissue distributions and physiological functions. nih.govwikipedia.orgwikipedia.org
Beta-1 Adrenergic Receptors (β1-ARs)
Primarily located in the heart, kidneys, and fat cells, β1-adrenergic receptors are critical for regulating cardiovascular function. nih.govmdpi.com Activation of these receptors in the heart leads to an increased heart rate (positive chronotropic effect), enhanced contractility (positive inotropic effect), and a rise in cardiac output. umn.edunih.gov In the kidneys, β1-AR stimulation triggers the release of renin, a key enzyme in the regulation of blood pressure. wikipedia.orgnih.gov These receptors are coupled to the Gs alpha subunit of G proteins, which activates adenylyl cyclase. wikipedia.orgnih.gov
Beta-2 Adrenergic Receptors (β2-ARs)
Beta-2 adrenergic receptors are widely distributed throughout the body, with significant presence in the smooth muscles of the airways, blood vessels, and the gastrointestinal tract. nih.govwikipedia.orgmdpi.comproteopedia.org Their activation typically leads to smooth muscle relaxation, resulting in effects such as bronchodilation in the lungs and vasodilation in blood vessels supplying skeletal muscle. wikipedia.orgwikipedia.orgproteopedia.org Like β1-ARs, they are coupled to Gs proteins and stimulate the adenylyl cyclase pathway. umn.eduwikipedia.org
Beta-3 Adrenergic Receptors (β3-ARs)
The β3-adrenergic receptors are predominantly found in adipose (fat) tissue and are also present in the urinary bladder and gallbladder. mdpi.comnih.govwikipedia.orgnih.gov Their primary role is in the regulation of lipolysis (the breakdown of fats) and thermogenesis (heat production). nih.govwikipedia.orgnih.gov Unlike β1 and β2 receptors, which are relatively resistant to desensitization, β3-ARs exhibit distinct pharmacological properties. nih.govannualreviews.org Carazolol, while an antagonist at β1 and β2 receptors, surprisingly acts as a full agonist at the β3-adrenergic receptor, stimulating lipolysis. chemicalbook.comnih.gov
Significance of Carazolol Hydrochloride as a Research Tool
The unique properties of this compound have made it an invaluable tool in the pharmacological investigation of beta-adrenergic receptors. Its high affinity and the ability to label it with radioactive isotopes have been particularly instrumental in advancing our understanding of these receptors.
High Affinity Ligand Properties
Carazolol is characterized by its exceptionally high affinity for beta-adrenergic receptors. chemicalbook.comwikipedia.orgnih.gov This high affinity allows it to bind strongly and specifically to the receptors, making it ideal for in vitro binding assays to quantify receptor density and study the binding of other ligands. nih.gov Research has shown that carazolol binding is stereospecific, with the (-)-stereoisomer demonstrating greater potency than the (+)-stereoisomer. nih.gov Furthermore, its high affinity has been crucial for its use in PET imaging, where it allows for the noninvasive determination of beta-receptor status in living organisms. nih.govmedkoo.compharmaffiliates.comusbio.net The slow dissociation rate of carazolol from the receptor further enhances its utility in such studies. nih.gov
Research Findings on this compound Binding
| Receptor Subtype | Reported Kᵢ (nM) | Cell/Tissue Type | Reference |
| β2-Adrenoceptor | 0.114 | chemicalbook.com | |
| β3-Adrenoceptor | 0.4 | chemicalbook.com | |
| Cortical β-receptors | 0.15 | chemicalbook.com | |
| Human β3-Adrenoceptor | 2.0 ± 0.2 | CHO cells | chemicalbook.com |
Inverse Agonist and Agonist Activities
This compound exhibits a complex pharmacological profile, acting as both an inverse agonist and, under certain circumstances, a partial agonist. nih.govmedchemexpress.commdpi.com
Its most widely characterized activity is as a potent inverse agonist, particularly at the β2-adrenergic receptor. mdpi.comnih.gov Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist can reduce the basal or constitutive activity of a receptor. pnas.org Most G protein-coupled receptors, including the β2-adrenergic receptor, exhibit a low level of activity even in the absence of an agonist; this is known as basal activity. nih.govpnas.org Carazolol binds to the receptor and stabilizes it in an inactive conformation, thereby decreasing this basal signaling. nih.govpnas.org This effect has been demonstrated in studies showing that carazolol can reduce basal Gs protein coupling and inhibit basal cAMP formation. nih.govmdpi.com
Conversely, Carazolol has also been reported to display partial agonist activity in specific contexts. mdpi.comguidetopharmacology.org For instance, it has been described as a potent and selective agonist at the β3-adrenoceptor. medchemexpress.commedchemexpress.com Furthermore, one study reported that carazolol acted as a partial agonist at the turkey β1-adrenoceptor, a noteworthy finding given its consistent inverse agonism at the β2-subtype. mdpi.com The expression of partial agonism can depend on the specific receptor subtype and the experimental system, such as the level of receptor expression in the tissue being studied. guidetopharmacology.org
Stereospecificity in Receptor Interactions
The interaction of carazolol with β-adrenergic receptors is highly stereospecific, meaning the three-dimensional arrangement of its atoms significantly influences its binding affinity and potency. nih.govahajournals.orgahajournals.org Carazolol exists as two stereoisomers (enantiomers): S(-)-carazolol and R(+)-carazolol.
Research has consistently demonstrated that the S(-) stereoisomer is substantially more potent than the R(+) stereoisomer in binding to β-adrenergic receptors. nih.govahajournals.org Studies using radioligand binding assays have quantified this difference. For example, in membrane vesicles derived from canine heart, S(-)-carazolol was found to be 60 times more potent than R(+)-carazolol in competing for binding to β-adrenergic receptors. ahajournals.org In lung membrane vesicles, the S(-) isomer exhibited a 22-fold greater potency than its R(+) counterpart. ahajournals.org This pronounced difference in potency underscores that the binding pocket of the β-adrenergic receptor has a specific chiral preference. Consequently, the majority of the binding activity of racemic (a mixture of both isomers) ³Hcarazolol is attributed to the S(-) stereoisomer. ahajournals.org In vivo studies using positron emission tomography (PET) have also confirmed this stereospecificity, showing that the uptake of the labeled R(+) enantiomer was not receptor-specific, in stark contrast to the S(-) enantiomer. nih.gov
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNUICMBSWZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51997-43-4 | |
| Record name | Carazolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carazolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARAZOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Structural Biology of Carazolol Hydrochloride Binding
Beta-Adrenergic Receptor Binding Kinetics and Thermodynamics
The binding of carazolol (B1668300) to beta-adrenergic receptors is a complex process characterized by high affinity, saturability, specific dissociation kinetics, and stereoselectivity. ahajournals.orgnih.gov These features have established carazolol as a valuable radioligand for quantifying and characterizing β-ARs in various tissues. ahajournals.orgnih.gov
High Affinity Binding to Beta-Adrenergic Receptors
Carazolol exhibits high-affinity binding to beta-adrenergic receptors. ahajournals.orgnih.gov Studies utilizing radiolabeled carazolol, such as 3Hcarazolol, have consistently demonstrated its potent interaction with β-ARs in different tissues, including canine ventricular myocardium and lung. ahajournals.orgnih.gov This high affinity makes it an effective tool for labeling and studying these receptors. nih.gov For instance, an iodinated analog of carazolol displayed a high affinity for the receptor with a Kᵢ value of 0.31 ± 0.03 nM in membrane fractions of cardiac left ventricular muscle. acs.org Carazolol itself is known to be a potent, lipophilic β-adrenoceptor antagonist with a Kᵢ of less than 0.2 nM. acs.org
Saturable Binding Characteristics
The binding of 3Hcarazolol to beta-adrenergic receptors is a saturable process. ahajournals.orgnih.govahajournals.org This means that there is a finite number of specific binding sites on the receptors. As the concentration of radiolabeled carazolol increases, the specific binding reaches a maximum level (Bmax), indicating that all available receptors are occupied. uliege.be Scatchard analysis of saturation binding data typically yields linear plots, which is consistent with the radioligand binding to a single, homogeneous population of receptors. ahajournals.org
Dissociation Rates and Receptor Complex Formation
Kinetic analyses reveal that the interaction of carazolol with beta-adrenergic receptors is a multi-step process. ahajournals.orgnih.gov It is proposed to involve an initial, rapidly reversible, low-affinity association between the ligand and the receptor. This is followed by an isomerization step, leading to the formation of a high-affinity, slowly reversible complex. ahajournals.orgnih.gov This two-phase interaction contributes to the compound's high affinity and slow dissociation rate, which are advantageous for receptor binding assays. nih.gov The slow dissociation of carazolol from the receptor allows for stable measurements in various experimental setups. nih.gov
Stereospecificity of Carazolol Hydrochloride Binding
The interaction of carazolol with beta-adrenergic receptors is stereospecific, a hallmark of pharmacologically relevant receptor binding. ahajournals.orgnih.gov The (-) stereoisomer of carazolol demonstrates significantly greater potency in binding to β-ARs compared to the (+) stereoisomer. ahajournals.orgnih.gov For example, in canine lung membrane vesicles, S(-)carazolol showed 22-fold greater potency than R(+)carazolol in competition binding assays. ahajournals.org This stereoselectivity underscores the specific and well-defined nature of the binding pocket on the receptor that accommodates carazolol.
Structural Basis of Ligand-Receptor Interactions
The precise fit of carazolol within the binding pocket of beta-adrenergic receptors has been elucidated through molecular docking studies and the analysis of crystal structures. These studies provide a detailed view of the specific molecular interactions that underpin its high-affinity binding.
Molecular Docking Studies of Carazolol with Beta-Adrenergic Receptors
Molecular docking simulations have been instrumental in visualizing the binding mode of carazolol within the β-adrenergic receptor. These studies consistently show carazolol accommodated within the binding site, interacting with key amino acid residues. mdpi.com For the β1-adrenergic receptor, carazolol is anchored through a hydrogen bond between its carbazole (B46965) nitrogen and the side chain of Asp113. mdpi.com An additional hydrogen bond is formed between the hydroxyl group of carazolol and Asn312. mdpi.com In the β2-adrenergic receptor, a crucial hydrogen bond is observed between the hydroxyl group of carazolol and Ser203. pnas.org These interactions, along with van der Waals forces, contribute to the stable and high-affinity binding of carazolol. The binding energy for carazolol docked into the β1-adrenergic receptor has been calculated to be -7.7 kcal/mol. mdpi.com
Interactive Data Table: Key Molecular Interactions of Carazolol with Beta-Adrenergic Receptors
| Receptor Subtype | Interacting Residue | Type of Interaction | Reference |
| β1-Adrenergic Receptor | Asp113 | Hydrogen Bond | mdpi.com |
| β1-Adrenergic Receptor | Asn312 | Hydrogen Bond | mdpi.com |
| β2-Adrenergic Receptor | Ser203 | Hydrogen Bond | pnas.org |
| β2-Adrenergic Receptor | Asp113 | Ionic Interaction | pnas.org |
| β2-Adrenergic Receptor | Asn312 | Hydrogen Bond | nih.gov |
X-ray Crystallography of Carazolol-Bound Receptor Complexes
The crystallization of the β2-adrenergic receptor (β2AR) in complex with carazolol was a landmark achievement in structural biology, providing the first high-resolution view of a human GPCR. colorado.edu These crystal structures, obtained for both the human β2AR and the turkey β1AR, have revealed the intricate details of how this antagonist binds within the receptor's transmembrane domain. colorado.eduacs.org
Notably, different crystallization strategies have been employed, including the use of T4 lysozyme (B549824) (T4L) fusion proteins and antibody fragments (Fabs) to stabilize the receptor for crystallization. researchgate.net The resulting structures, such as PDB IDs 2RH1 and 2R4R for the β2AR, provide a consensus view of the antagonist-bound state. researchgate.net Furthermore, the structure of the β2AR bound to carazolol has been determined in complex with an inactive-state stabilizing nanobody, Nb60, offering insights into different inactive conformations. pdbj.org
Table 1: Key X-ray Crystal Structures of Carazolol-Bound Adrenergic Receptors
| PDB ID | Receptor | Ligand | Resolution (Å) | Key Features | Reference |
| 2RH1 | Human β2-Adrenergic Receptor-T4L | Carazolol | 2.40 | First high-resolution structure of a human GPCR. | colorado.edu |
| 2R4R | Human β2-Adrenergic Receptor-Fab | Carazolol | 3.40 | Structure stabilized with a Fab fragment. | researchgate.net |
| 7BVQ | Human β1-Adrenergic Receptor | Carazolol | 2.50 | Provides insights into subtype selectivity. | pdbj.org |
| 5JQH | Human β2-Adrenergic Receptor-Nb60 | Carazolol | --- | Stabilized in a low-affinity inactive state by a nanobody. | pdbj.org |
Key Residues Involved in Carazolol Binding
Mutagenesis and structural studies have identified several key amino acid residues within the β-adrenergic receptors that are crucial for carazolol binding. These interactions primarily involve hydrogen bonds and hydrophobic contacts.
The most conserved and critical interaction is the salt bridge formed between the protonated amine of carazolol's ethanolamine (B43304) side chain and the carboxylate group of a highly conserved aspartic acid residue on TM3, Asp113 (in β2AR). researchgate.netpnas.orgnih.gov This interaction serves as an anchor point for many β-adrenergic ligands. plos.org
Another important hydrogen bonding network involves the hydroxyl group of the ethanolamine side chain, which interacts with the side chain of Asn312 (Asn7.39) on TM7. researchgate.net The carbazole ring's NH group forms a hydrogen bond with the side chain of Ser203 (Ser5.42) on TM5. researchgate.netpnas.org
Hydrophobic interactions also play a significant role. The bulky carbazole ring packs against a cluster of hydrophobic and aromatic residues. In the β2AR, these include residues on TM3, TM5, and TM6. researchgate.net
Table 2: Key Amino Acid Residues in Carazolol Binding to β2-Adrenergic Receptor
| Residue | Location (TM) | Interaction Type | Role in Binding | Reference |
| Asp113 | 3 | Ionic Bond/Hydrogen Bond | Anchors the protonated amine of carazolol. | researchgate.netpnas.org |
| Asn312 | 7 | Hydrogen Bond | Interacts with the ligand's hydroxyl group. | researchgate.net |
| Ser203 | 5 | Hydrogen Bond | Interacts with the NH group of the carbazole ring. | researchgate.netpnas.org |
| Phe289, Phe290, Trp286 | 6 | Hydrophobic | Form a packing interface with the carbazole moiety. | colorado.edu |
Role of Carbazole Moiety in Receptor Binding
The carbazole moiety, a tricyclic aromatic system, is a defining feature of carazolol and is essential for its high-affinity binding. This rigid and planar structure engages in extensive hydrophobic and van der Waals interactions with the receptor's binding pocket. researchgate.net
Specifically, the carbazole ring nestles into a hydrophobic cleft formed by aromatic residues on TM6, such as Trp286, Phe289, and Phe290 in the β2AR. colorado.edu It also makes contact with residues on TM3 and TM5. researchgate.net The NH group within the carbazole ring provides an additional hydrogen bond donor, interacting with Ser203 on TM5. researchgate.netpnas.org This extensive network of interactions contributes significantly to the high affinity and inverse agonist properties of carazolol. uniba.it The presence of the extra ring in the carbazole structure, compared to the indole (B1671886) ring of cyanopindolol, results in deeper penetration into the binding site due to van der Waals contact with Tyr199 in the β2AR. nih.gov
Flexibility of Receptor Domains and Ligand Activity
While crystal structures provide a static snapshot, G protein-coupled receptors are dynamic entities. The flexibility of receptor domains is crucial for ligand binding and the transmission of the signal across the cell membrane. nih.gov Inverse agonists like carazolol are thought to stabilize the inactive conformation of the receptor, thereby reducing its basal activity. nih.gov This stabilization is achieved by restricting the conformational flexibility of the receptor, particularly the outward movement of TM6, which is a hallmark of receptor activation. nih.gov
Molecular dynamics simulations have shown that even in the presence of a bound inverse agonist like carazolol, the receptor retains a degree of flexibility. pnas.org Computational modeling techniques, such as Active Site Pressurization, suggest that the ligand-binding pocket has a dynamic area, particularly a "keyhole" between TM4 and TM5, which can distort to accommodate different ligands. worktribe.com This inherent plasticity is fundamental to the receptor's ability to recognize a diverse range of ligands and to transition between different functional states. nih.gov
Allosteric Modulation and Guanine (B1146940) Nucleotide Effects on Carazolol Binding
The binding of carazolol can be allosterically modulated by other molecules, including guanine nucleotides and nanobodies. Guanine nucleotides, such as GTP and GDP, are key regulators of GPCR signaling. In the absence of guanine nucleotides, agonists can stabilize a high-affinity ternary complex of the receptor, ligand, and G protein. nih.gov The presence of guanine nucleotides promotes the dissociation of the G protein from the receptor, leading to a lower affinity state for agonists. nih.gov While carazolol is an antagonist/inverse agonist, its binding kinetics can be influenced by the G protein coupling state of the receptor, which is in turn regulated by guanine nucleotides. nih.govescholarship.org
More recently, engineered antibody fragments called nanobodies have been used to probe the allosteric regulation of β2AR. For instance, Nb60 stabilizes a previously unappreciated low-affinity inactive state of the receptor. pdbj.org The binding of carazolol in the presence of Nb60 highlights the receptor's ability to adopt multiple inactive conformations. pdbj.orgnih.gov This demonstrates that allosteric modulators can significantly influence the binding properties of orthosteric ligands like carazolol by stabilizing distinct receptor conformational states. pdbj.orgnih.gov
Mutagenesis Studies of Beta-Adrenergic Receptors and Carazolol Binding
Site-directed mutagenesis has been a powerful tool to validate the interactions observed in crystal structures and to identify residues critical for ligand binding and receptor function. Mutating key residues in the binding pocket of β-adrenergic receptors and assessing the impact on carazolol binding affinity has confirmed the importance of several amino acids.
As mentioned previously, mutation of Asp113 on TM3 dramatically reduces the binding affinity of carazolol and other β-ligands, confirming its role as the primary anchor point. plos.org Similarly, mutations of the serine residues on TM5 (Ser203, Ser204, and Ser207) have been shown to affect the binding of catecholamine agonists, and Ser203's interaction with carazolol is evident from structural data. researchgate.netplos.org Mutagenesis studies have also been employed to understand subtype selectivity. For example, while the catecholamine-binding pockets of β1AR and β2AR are identical, differences in the extracellular vestibules, identified through mutagenesis and structural comparisons, influence ligand access to the binding site and contribute to differing affinities for certain ligands. pdbj.org These studies, in conjunction with structural data, provide a detailed map of the molecular determinants of carazolol binding. pdbj.orgplos.org
Pharmacological Mechanisms and Signal Transduction Pathways
Beta-Adrenergic Receptor Agonism and Antagonism by Carazolol (B1668300) Hydrochloride
Carazolol hydrochloride exhibits a multifaceted interaction with beta-adrenergic receptors, demonstrating subtype-specific effects that define its unique pharmacological character. It is primarily known as a high-potency antagonist for β1 and β2 subtypes while concurrently acting as a potent agonist for the β3 subtype. nih.govchemsrc.com
Carazolol is a potent, non-selective antagonist of β1- and β2-adrenergic receptors. medchemexpress.comchemsrc.com Research has shown that it binds with very high affinity to these receptor subtypes. acs.org Studies using membrane preparations from calf cerebral cortex (predominantly β1 receptors) and calf cerebellum (predominantly β2 receptors) revealed that carazolol binds with nearly equal affinity to both β1 and β2 receptors, confirming its non-selective nature. glpbio.com Its high potency is demonstrated by a low dissociation constant (Kd) value of 0.15 nM for cortical β-receptors. glpbio.com This antagonist action at β1 and β2 receptors is a defining feature of its activity. nih.gov
| Receptor Subtype | Tissue/Cell Model | Ligand | Binding Affinity (Kd/Ki) | Reference |
| β-receptors | Calf Cerebral Cortex | Carazolol | Kd: 0.15 nM | glpbio.com |
| β1-adrenoceptor | - | Carazolol | Potent Antagonist | medchemexpress.com |
| β2-adrenoceptor | - | Carazolol | Potent Antagonist | medchemexpress.com |
| β-adrenoceptor | Cardiac Left Ventricle | Iodinated Carazolol Analogue | Ki: 0.31 ± 0.03 nM | acs.org |
This table presents the binding affinity of Carazolol and its analogue to beta-adrenergic receptors.
In contrast to its effects on β1 and β2 receptors, carazolol functions as a potent and selective agonist at the β3-adrenoceptor. medchemexpress.comchemsrc.com Its affinity for the β3-adrenoceptor is in the nanomolar range, which positions it among the most effective ligands for this receptor subtype. nih.gov This agonistic activity has been observed in various cell models, including Chinese hamster ovary (CHO) cells transfected with the human or murine β3-adrenoceptor gene and in murine adipocyte-like cells that naturally express the receptor. glpbio.comnih.gov
| Receptor Subtype | Cell Model | Ligand | Binding Affinity (Ki) | IC50 | Reference |
| Human β3-adrenoceptor | CHO Cells | Carazolol | 2.0 ± 0.2 nM | 11.3 ± 1.2 nM | glpbio.com |
This table shows the binding affinity and inhibitory concentration of Carazolol at the human β3-adrenoceptor.
Carazolol's interaction with the β3-adrenoceptor is that of a full agonist. glpbio.comnih.gov In studies using transfected CHO cells, carazolol demonstrated the ability to stimulate adenylyl cyclase to a degree comparable to that of standard agonists, acting as a full agonist on both murine and human β3-receptor subtypes. nih.gov For the murine β3-adrenoceptor, carazolol exhibited an EC50 of 25 nM and an intrinsic activity of 0.97, confirming its status as a full agonist. glpbio.com This full agonism translates to functional cellular responses; for instance, in murine 3T3-F442A adipocytes, carazolol was shown to stimulate lipolysis, a known β3-adrenoceptor-mediated process. glpbio.comnih.gov
| Receptor Subtype | Cell Model | Ligand | Efficacy (Intrinsic Activity) | EC50 | Reference |
| Murine β3-adrenoceptor | CHO Cells | Carazolol | 0.97 (Full Agonist) | 25 nM | glpbio.com |
This table details the full agonist activity of Carazolol at the murine β3-adrenoceptor.
Inverse Agonist Activity at β1 and β2 Receptors
Downstream Signaling Cascades
The binding of this compound to β-adrenergic receptors initiates or inhibits specific intracellular signaling pathways, primarily through its influence on G protein-coupled receptors.
Beta-adrenergic receptors are a classic example of GPCRs, which transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.govscholaris.ca All β-adrenoceptors are known to couple to the stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). guidetopharmacology.org
Carazolol's differential effects on β-AR subtypes lead to a corresponding differential modulation of GPCR signaling. chemsrc.com
Inhibition at β1/β2-ARs: As an antagonist and inverse agonist at β1 and β2 receptors, carazolol blocks the binding of endogenous agonists like adrenaline and noradrenaline, thus preventing Gs protein activation. mdpi.comguidetopharmacology.org Its inverse agonist activity further suppresses any basal, ligand-independent signaling from these receptors, ensuring a more complete inhibition of the adenylyl cyclase/cAMP pathway. acs.orgumich.edu
Activation at β3-ARs: As a full agonist at the β3 receptor, carazolol actively promotes the coupling of the receptor to the Gs protein. nih.govguidetopharmacology.org This activation leads to a robust stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, triggering downstream cellular effects like lipolysis. glpbio.comnih.gov
The ability of carazolol to simultaneously inhibit Gs-mediated signaling through one set of receptors while stimulating it through another highlights its complex and highly specific pharmacological profile within the GPCR signaling network. guidetopharmacology.org
Adenylate Cyclase Modulation and cAMP Levels
This compound competitively antagonizes the stimulation of adenylate cyclase by catecholamines. nih.gov This action prevents the conversion of ATP to cyclic AMP (cAMP), a key second messenger in cellular signaling. nih.govguidetopharmacology.org Studies have shown that carazolol can robustly induce the activation of cAMP, reaching approximately 40% of the maximal response seen with the full agonist isoproterenol (B85558). nih.gov In ventricular membranes of both kittens and Xenopus laevis, carazolol has demonstrated the ability to competitively block catecholamine-induced stimulation of adenylyl cyclase. nih.gov The apparent equilibrium constants for the complex formed between the beta-adrenoceptor and carazolol in these tissues were estimated to be between 100 and 170 pM. nih.gov
Gs and Gi Protein-Mediated Signaling
The interaction of carazolol with β-adrenergic receptors influences the activity of both stimulatory (Gs) and inhibitory (Gi) G proteins. While β-adrenergic receptors primarily couple to Gs proteins to activate adenylyl cyclase, they can also couple to the Gi family of proteins, which inhibit this enzyme. guidetopharmacology.orgpnas.org Carazolol's role as a β-blocker involves modulating these G protein-mediated pathways. nih.gov For instance, research indicates that carazolol can induce a significant activation of Gs-mediated cAMP generation. nih.gov The β2-adrenergic receptor, a key target for carazolol, preferentially couples to Gs but can also engage with Gi proteins. pnas.org
Beta-Arrestin-Dependent Signaling
This compound is involved in β-arrestin-dependent signaling pathways, although its effects can differ from other β-blockers. nih.gov Upon receptor activation, β-arrestins are recruited and can initiate signaling cascades independent of G proteins. nih.gov While some β-blockers like carvedilol (B1668590) are known as β-arrestin-biased agonists, stimulating β-arrestin signaling without activating G proteins, carazolol's action is more complex. nih.govresearchgate.net Studies have shown that the activation of the ERK pathway by carazolol is partially dependent on β-arrestin, estimated to be around 50%. nih.gov This contrasts with carvedilol, which activates ERK primarily through β-arrestin, and other β-blockers that may act independently of it. nih.gov
ERK Phosphorylation and MAPK Pathway Involvement
Carazolol has been demonstrated to influence the phosphorylation of extracellular signal-regulated kinase (ERK) and the mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK/ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation and differentiation, by transmitting signals from cell surface receptors to the nucleus. wikipedia.orgnih.gov Research indicates that several β-blockers, including carazolol, can induce robust β1AR-mediated ERK activation. nih.gov Specifically, the ERK activation prompted by carazolol is about 50% dependent on β-arrestin. nih.gov This is a distinct mechanism compared to carvedilol, which relies more heavily on β-arrestin for ERK activation. nih.gov
Stereoselective Pharmacodynamics of this compound
The pharmacological effects of this compound exhibit stereoselectivity, meaning that its enantiomers can have different activities. mdpi.com The (S)-enantiomer of carazolol is known to have a lower β2/β1AR selectivity compared to the (R)-enantiomer. mpg.de The interaction of carazolol with β-adrenergic receptors is influenced by its stereochemistry. mdpi.com The carbazole (B46965) moiety's NH group in carazolol forms hydrogen bonds with specific amino acid residues (Ser204 and Ser207) in the receptor, which contributes to its pharmacological activity. mdpi.com
Comparative Pharmacology with Other Beta-Blockers
The pharmacological profile of this compound can be better understood through comparison with other beta-blockers like propranolol (B1214883), pindolol (B1678383), and carvedilol.
Propranolol: In comparative studies, carazolol has shown to be significantly more potent in its cardioprotective effects than propranolol. nih.gov For instance, carazolol was about 100 times more potent than propranolol in protecting the heart against glycogen (B147801) depletion during hypoxia in rats. nih.gov Both carazolol and propranolol have been found to produce a dose-dependent elevation of the ventricular fibrillation threshold. nih.gov
Pindolol: Carazolol is also considerably more potent than pindolol in its cardioprotective actions. nih.gov It was found to be approximately 25 times more active than pindolol in preventing hypoxia-induced glycogen depletion in the heart. nih.gov In patients with obstructive lung disease, carazolol, similar to pindolol, was investigated for its effects on bronchial resistance. nih.gov
Carvedilol: Carvedilol is known as a β-arrestin-biased agonist, meaning it preferentially activates β-arrestin signaling pathways. nih.govnih.gov In contrast, carazolol's activation of ERK is only partially dependent on β-arrestin. nih.gov While carvedilol is considered a biased ligand, acting as an agonist for the β-arrestin pathway and an antagonist for the G-protein pathway, carazolol is classified as an inverse agonist. researchgate.net
Table 1: Comparative Potency of Cardioprotective Effects
| Compound | Relative Potency (vs. Propranolol) in Preventing Hypoxia-Induced Glycogen Depletion |
|---|---|
| Carazolol | ~100x more potent |
| Pindolol | ~4x more potent (Carazolol is ~25x more potent than Pindolol) |
| Propranolol | Baseline |
Table 2: Comparison of Signaling Pathway Dependence
| Compound | ERK Activation Dependence on β-Arrestin | Primary Signaling Characteristic |
|---|---|---|
| Carazolol | ~50% | Inverse Agonist |
| Carvedilol | Primarily β-arrestin dependent | Biased Agonist (β-arrestin) |
Advanced Analytical and Detection Methodologies for Carazolol Hydrochloride in Biological Systems
Chromatographic Techniques for Quantification
Chromatography separates the components of a mixture for subsequent analysis and quantification. For Carazolol (B1668300) hydrochloride, several chromatographic methods have been established, each offering distinct advantages in terms of sensitivity, selectivity, and application.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Carazolol in biological samples. scispace.com This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. scispace.com For Carazolol analysis, HPLC is often coupled with highly sensitive detectors, such as fluorimetric or electrochemical detectors, to achieve low detection limits. nih.govresearchgate.net
A common procedure for analyzing Carazolol in animal tissues, such as those from pigs, involves initial extraction of the compound from a tissue homogenate. nih.govnih.gov This is followed by a clean-up step, for instance, using Kieselgel adsorption or solid-phase extraction (SPE) with a Sep-Pak C18 cartridge, to remove interfering substances. nih.govresearchgate.net The purified extract is then injected into the HPLC system for separation and quantification. nih.gov Fluorimetric detection is particularly effective due to the native fluorescence of the Carazolol molecule. nih.gov Methods have been developed that demonstrate high recovery rates, ranging from 93% to 101%, and low limits of determination, reaching as low as 0.3 µg/kg for Carazolol. researchgate.net
Detailed findings from various HPLC studies are summarized below:
Table 1: HPLC Methods for Carazolol Quantification in Porcine Tissues| Matrix | Extraction/Clean-up | Detection Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| Pig Tissues (liver, kidney, filet) | Extraction, Kieselgel adsorption | Fluorimetric | - | 0.48 µg/kg | nih.gov |
| Pig Tissues (muscle, kidney, liver, fat, skin) | IM injection site analysis | Fluorimetric | 2.0 µg/kg | ~0.2 µg/kg (muscle, kidney, skin), 0.7 µg/kg (liver), 0.6 µg/kg (fat) | fao.org |
| Pig Kidney | Acetonitrile (B52724) extraction, Sep-Pak C18 clean-up | UV and Fluorescence | - | 0.3 µg/kg | researchgate.net |
| Animal Tissues | - | Electrochemical | - | - |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wisdomlib.org In GC, a sample is vaporized and separated into its components as it travels through a column. vermont.gov The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing a specific "molecular fingerprint" for identification. vermont.gov
GC-MS is considered a state-of-the-art technology for drug identification. vermont.gov However, its application to compounds like Carazolol requires a derivatization step to make the non-volatile drug amenable to gas chromatography. nih.gov Despite this extra step, GC-MS provides high efficiency, sensitivity, and reproducibility for the analysis of low molecular weight metabolites. nih.gov It has been successfully used as a confirmatory method for tranquilizer residues, including Carazolol, in matrices like porcine kidney and urine. researchgate.netr-biopharm.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a predominant technique for the determination of veterinary drug residues due to its exceptional sensitivity, selectivity, and ability to provide structural information. researchgate.net This method couples the separation power of HPLC with the highly specific detection of tandem mass spectrometry, allowing for the reliable identification and quantification of analytes at very low concentrations in complex biological matrices. scispace.comresearchgate.net
For Carazolol analysis, LC-MS/MS methods typically involve sample extraction with a solvent like acetonitrile, followed by a clean-up step using solid-phase extraction (SPE). researchgate.net The analysis is often performed using an electrospray ionization (ESI) source in positive ion mode and monitoring multiple reaction transitions to ensure high specificity. researchgate.net The use of isotopically labeled internal standards, such as Carazolol-d7, can further enhance the accuracy and precision of quantification. cabidigitallibrary.org LC-MS/MS methods have been developed for the simultaneous determination of Carazolol along with various tranquilizers in swine tissues like muscle, liver, and kidney. researchgate.netkoreascience.kr These methods are robust and have been validated according to international guidelines. cabidigitallibrary.org
Table 2: LC-MS/MS Method Performance for Carazolol in Swine Tissues
| Matrix | Extraction/Clean-up | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Reference |
|---|---|---|---|---|---|
| Swine Muscle, Liver, Kidney | Acetonitrile extraction, Oasis HLB SPE | 0.06 - 0.1 µg/kg | 0.2 - 0.4 µg/kg | 74.2% - 91.8% | researchgate.net |
| Porcine and Bovine Kidney | Acetonitrile extraction | - | 0.5 - 2.0 µg/kg | - | researchgate.net |
| Porcine Kidney | LC-MS/MS analysis | - | - | - |
Capillary Electrophoresis (CE) is an analytical technique that separates charged molecules in a solution based on their electrophoretic mobility in an applied electric field. aurorabiomed.comdiva-portal.org The separation occurs within a narrow fused-silica capillary, offering high efficiency, resolution, and minimal sample consumption. aurorabiomed.comlibretexts.org CE serves as a valuable alternative to liquid chromatography for the analysis of a wide spectrum of analytes, including pharmaceutical compounds and their metabolites in biological samples. aurorabiomed.comresearchgate.net
Different modes of CE can be employed for analysis. Capillary Zone Electrophoresis (CZE) is the most common mode, where separation is based on differences in the charge-to-mass ratio of the analytes. aurorabiomed.comlibretexts.org Another variant, Micellar Electrokinetic Chromatography (MEKC), utilizes surfactants to form micelles that act as a pseudostationary phase, enabling the separation of both charged and neutral molecules. diva-portal.orgdergipark.org.tr CE techniques, including the use of chiral selectors, are also suitable for the enantiomeric separation of drugs. dergipark.org.tr
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Immunoassays for Detection and Screening
Immunoassays are widely used for the rapid screening of a large number of samples for the presence of specific compounds. These methods are based on the highly specific binding reaction between an antigen (the target analyte) and an antibody.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for the detection of Carazolol. Specifically, a competitive ELISA (cELISA) is employed for quantitative or semi-quantitative analysis. r-biopharm.comr-biopharm.com In this format, Carazolol in the sample competes with a known amount of enzyme-labeled Carazolol (conjugate) for a limited number of specific antibody binding sites, typically coated on a microtiter plate. r-biopharm.com The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of Carazolol in the sample. r-biopharm.com The reaction is visualized by adding a substrate that produces a colored product, and the color intensity is measured photometrically. r-biopharm.com
ELISA methods for Carazolol are valued for being fast, cost-effective, and suitable for high-throughput screening of various biological matrices, including tissue, liver, urine, and kidney. r-biopharm.com The development of highly specific monoclonal antibodies has led to the creation of sensitive indirect competitive ELISAs (ic-ELISA) and immunochromatographic strips for rapid detection. tandfonline.comresearchgate.net
Table 3: Performance of ELISA-based Methods for Carazolol Detection
| Method | Matrix | Limit of Detection (LOD) | Key Features | Reference |
|---|---|---|---|---|
| Competitive ELISA | Tissue, Liver, Urine, Kidney | Tissue: 0.3 ng/mL; Liver: 3 ng/mL; Urine: 2.2 ng/mL; Kidney: 3 ng/mL | Quantitative analysis based on antibodies against Carazolol. | r-biopharm.com |
| Indirect Competitive ELISA (ic-ELISA) | Milk, Porcine Kidney | 0.068 ng/mL (assay); Strip LOD: 0.25 ng/mL (milk), 2.5 ng/mL (kidney) | Based on a generated monoclonal antibody (2F5) with high sensitivity. | tandfonline.comresearchgate.net |
| Competitive ELISA | Porcine Kidney | 5 µg/kg | Multi-residue screening using polyclonal antibodies. |
Immunochromatographic Strip Assays (Colloidal Gold Strips)
Immunochromatographic strip assays, specifically those utilizing colloidal gold nanoparticles, have been developed as a rapid and sensitive screening method for the detection of Carazolol in biological samples. nih.gov These assays function on the principle of competitive immunoassay. In this format, a coating antigen (Carazolol-protein conjugate) is immobilized on a nitrocellulose membrane at the test line (T line). nih.govahajournals.org A control line (C line), typically with goat anti-mouse IgG, is also present to ensure the strip is functioning correctly. nih.gov
The sample is applied to a sample pad, and if Carazolol is present, it will compete with the coating antigen on the T line for binding to a specific monoclonal antibody that is conjugated to colloidal gold nanoparticles. nih.gov The intensity of the color on the test line is inversely proportional to the concentration of Carazolol in the sample. A stronger color indicates a lower concentration of Carazolol, while a weaker or absent color indicates a higher concentration. nih.gov
Research has demonstrated the successful development of a colloidal gold-based immunochromatographic strip for detecting Carazolol in milk and porcine kidney samples. nih.govmedkoo.com These test strips can provide qualitative or semi-quantitative results within a short timeframe, typically around 10 minutes, making them suitable for on-site screening and high-throughput analysis. nih.govnih.gov The detection limits for these strips have been established at 0.25 ng/mL in milk and 2.5 ng/mL in porcine kidney samples. nih.govnih.govmedkoo.com The results obtained from these strip assays have shown good consistency with those from more traditional laboratory methods like ic-ELISA. nih.govnih.gov
Monoclonal Antibody Production and Specificity
The development of sensitive immunoassays for Carazolol hinges on the production of high-affinity and highly specific monoclonal antibodies (mAbs). nih.gov The process involves synthesizing a hapten of Carazolol and conjugating it to a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create an immunogen. nih.govnih.gov This immunogen is then used to immunize mice, and spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas. doi.org These hybridomas are then screened to identify clones that secrete mAbs with the desired specificity and affinity for Carazolol. doi.org
One such successfully produced monoclonal antibody against Carazolol is designated as 2F5. nih.govahajournals.orgmedkoo.com This mAb was generated using a Carazolol hapten where a carboxyl group was introduced without altering the core structure of the molecule, ensuring high exposure of the antigen during immunological recognition. nih.gov The resulting mAb 2F5 demonstrated high sensitivity and specificity. In an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) format, it exhibited a half-maximal inhibitory concentration (IC50) of 0.29 ng/mL and a limit of detection (LOD) of 0.068 ng/mL. nih.govnih.gov
The specificity of the monoclonal antibody is a critical parameter, determined by its cross-reactivity with structurally related compounds. The 2F5 antibody showed high specificity for Carazolol with minimal cross-reactivity to other similar β-blocker drugs, as detailed in the table below. nih.gov
Table 1: Cross-Reactivity of Monoclonal Antibody 2F5 with Structurally Similar Compounds
| Compound | Cross-Reactivity (%) |
|---|---|
| Carazolol | 100 |
| Carvedilol (B1668590) | 11.6 |
| Propranolol (B1214883) | 8.3 |
| Carteolol | 5.2 |
| Labetalol | 4.7 |
| Pindolol (B1678383) | 3.5 |
| Nadolol | < 0.1 |
| Atenolol | < 0.1 |
| Metoprolol | < 0.1 |
| Timolol | < 0.1 |
Data sourced from Zhou et al., Food and Agricultural Immunology, 2020. nih.gov
Radioligand Binding Assays and Receptor Characterization
Radioligand binding assays are fundamental in characterizing the interaction of Carazolol with its target receptors, primarily β-adrenergic receptors. These assays use radiolabeled forms of Carazolol or its analogs to quantify receptor density and affinity in various tissues.
Tritiated Carazolol ([3H]Carazolol) Binding
3HCarazolol is a high-affinity radioligand used extensively to label and characterize β-adrenergic receptors. nih.govahajournals.org Binding studies with [3H]Carazolol have shown that its interaction with β-adrenergic receptors is saturable, stereospecific, and of high affinity. ahajournals.orgnih.gov The S(-) stereoisomer demonstrates significantly greater potency than the R(+) stereoisomer, which is characteristic of β-adrenergic receptor interactions. nih.govahajournals.org
Kinetic analyses reveal that the binding of [3H]Carazolol to receptors is a two-phase process: an initial, rapidly reversible low-affinity association, followed by an isomerization to a slowly reversible, high-affinity complex. ahajournals.orgnih.gov In studies using membrane vesicles from canine myocardium and lung, the dissociation of [3H]Carazolol from specific binding sites was found to be biphasic. nih.gov This radioligand has been instrumental in quantifying the relative proportions of β1 and β2 adrenergic receptor subtypes in different tissues. For instance, computer-assisted analysis of [3H]Carazolol binding data suggested a β1/β2 receptor ratio of approximately 85%/15% in canine myocardium and 5%/95% in canine lung. ahajournals.orgnih.gov
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging
Radiolabeled analogs of Carazolol are valuable tools for the non-invasive in vivo imaging of β-adrenergic receptors using PET and SPECT. nih.govacs.org These imaging techniques allow for the quantification of receptor density and distribution in organs such as the heart, lungs, and brain, which is crucial for understanding disease pathophysiology and monitoring therapeutic interventions. acs.orgsnmjournals.org
PET studies using S(-)-[11C]Carazolol and (S)-[18F]Fluorocarazolol have successfully visualized β-adrenergic receptors in pigs and humans. nih.govnih.gov These studies demonstrate high specific receptor uptake. For example, in the pig heart, specific receptor binding of [11C]Carazolol accounted for 75% of the total tracer uptake, which was preventable and displaceable by the non-selective β-blocker propranolol. nih.govsnmjournals.org Similarly, SPECT imaging with [123I]-labeled Carazolol analogs has shown promise for visualizing cardiac β-adrenoceptors. acs.org The ability to image these receptors in vivo provides a powerful tool for assessing conditions like chronic heart failure, where β-adrenoceptor density is known to be downregulated. acs.org
Radiosynthesis of Labeled Carazolol Analogues ([11C]-Carazolol, [18F]-Fluorocarazolol, [123I]-Carazolol Analogs)
The synthesis of radiolabeled Carazolol analogs is a critical step for their use in PET and SPECT imaging. Various methods have been developed to incorporate positron-emitting (11C, 18F) and single-photon-emitting (123I) radionuclides into the Carazolol structure.
[11C]-Carazolol : This analog has been prepared with the carbon-11 (B1219553) label on the isopropyl group. nih.govmedkoo.com The synthesis involves the reaction of desisopropylcarazolol with [11C]acetone followed by reduction. thoracickey.com
[18F]-Fluorocarazolol : Several fluorinated analogs have been synthesized. (S)-[18F]Fluorocarazolol was prepared by the reductive alkylation of desisopropylcarazolol with [18F]fluoroacetone. nih.gov This method provides a good radiochemical yield (40 ± 10%) within a 45-minute synthesis time and results in a high specific activity product (500-1200 Ci/mmol). nih.gov Another analog, (S)-[18F]-fluoroethylcarazolol, was prepared by reacting [18F]-fluoroethylamine with the corresponding epoxide precursor. nih.gov
[123I]-Carazolol Analogs : An iodinated analog of Carazolol for SPECT imaging was synthesized by introducing an iodine-containing moiety into the alkylamino part of (S)-carazolol. acs.org The iodine-123 label was introduced via an iododestannylation reaction using [123I]NaI, resulting in a product with very high specific activity (>5000 Ci/mmol). acs.org
In vivo Biodistribution and Specific Binding Studies
In vivo biodistribution and specific binding studies are essential for validating new radiolabeled Carazolol analogs as effective imaging agents. These studies are typically performed in animal models and eventually in humans.
Biodistribution studies with (S)-[18F]Fluorocarazolol in mice and PET imaging in pigs have shown receptor-specific uptake in the heart and lungs. nih.gov The ratio of specific to nonspecific uptake in the pig heart and lung reached approximately 10 at 150 minutes post-injection. nih.gov Blocking studies are a key component of this validation. Pre-injection with a non-labeled β-blocker like propranolol significantly reduces the uptake of the radiotracer in target tissues, confirming that the binding is specific to β-adrenergic receptors. nih.govacs.org For instance, in rabbits, the uptake of an [123I]-labeled Carazolol analog in the heart and brain was significantly decreased by pre-injection with propranolol. acs.org
The less active R(+) enantiomer of radiolabeled Carazolol, which shows no significant receptor-specific binding, can be used to estimate the level of nonspecific binding in vivo without the need for pharmacological intervention. nih.govnih.gov Metabolite analysis is also crucial, and for (S)-[18F]Fluorocarazolol, the levels of metabolites in the blood of mice and pigs were found to be relatively low and constant over the imaging period. nih.gov In the rat brain, while metabolites of (S)-[18F]-fluoroethylcarazolol appeared rapidly in plasma, the parent compound constituted 70-75% of the radioactivity in the brain after 60 minutes. nih.gov
Table 2: In Vivo Biodistribution of an [123I]-Carazolol Analog in Rabbits (% Injected Dose/g of tissue)
| Organ | 5 min | 30 min | 120 min |
|---|---|---|---|
| Blood | 0.02 ± 0.003 | 0.02 ± 0.001 | 0.01 ± 0.001 |
| Lungs | 5.75 ± 0.37 | 1.74 ± 0.14 | 0.90 ± 0.04 |
| Heart (LV) | 0.22 ± 0.01 | 0.21 ± 0.01 | 0.16 ± 0.01 |
| Brain (Frontal Cortex) | 0.22 ± 0.01 | 0.12 ± 0.01 | 0.06 ± 0.003 |
| Cerebellum | 0.24 ± 0.01 | 0.13 ± 0.01 | 0.06 ± 0.003 |
Data represents mean ± SEM, n=3 per time point. Sourced from Dubois et al., Journal of Medicinal Chemistry, 1996. acs.org
Preclinical and Mechanistic Investigations of Carazolol Hydrochloride
In Vitro Cellular Models and Assays
Cell Lines Expressing Adrenergic Receptors (e.g., CHO Cells)
Chinese Hamster Ovary (CHO) cells are a valuable tool in the study of adrenergic receptors, as they can be transfected with genes to express specific receptor subtypes. nih.gov This allows for the detailed investigation of ligand-receptor interactions in a controlled environment.
Studies utilizing CHO cells have been instrumental in characterizing the affinity of carazolol (B1668300) for various β-adrenergic receptor subtypes. For instance, research has shown that carazolol binds with nanomolar affinity to both human and murine β3-adrenoceptors expressed in CHO cells, positioning it as a high-potency ligand for this receptor subtype. nih.gov
Furthermore, functional assays in these transfected cells have demonstrated that carazolol acts as a full agonist on both murine and human β3-adrenoceptor subtypes, stimulating adenylyl cyclase activity. nih.gov This agonistic activity is a key finding, as carazolol is also known as a potent β1/β2 adrenoceptor antagonist. nih.gov
The use of CHO cells has also shed light on the molecular interactions between carazolol and the β3-adrenoceptor. Unlike other β3-agonists, carazolol has been shown to protect the receptor's binding sites from inactivation by the reducing agent dithiothreitol. nih.gov This suggests a unique binding mode that confers stability to the receptor.
Additionally, studies with iodinated analogs of carazolol in CHO cells expressing the human β3-adrenoceptor have shown that these analogs retain their binding characteristics and efficacy as adenylyl cyclase stimulators. nih.gov
Interestingly, while some sources refer to carazolol as an inverse agonist, studies in CHO cells specifically highlight its agonist activity at the β3-adrenoceptor. nih.govwikipedia.org Some research has also explored the potential of (S)-Carazolol hydrochloride to inhibit the growth of CHO cells, suggesting broader cellular effects beyond adrenoceptor modulation. biosynth.com
Table 1: Carazolol Activity in CHO Cells
| Cell Line | Receptor Subtype | Carazolol Activity | Key Findings | Reference |
|---|---|---|---|---|
| CHO | Human β3-adrenoceptor | Full Agonist | Nanomolar affinity, stimulates adenylyl cyclase. | nih.gov |
| CHO | Murine β3-adrenoceptor | Full Agonist | Nanomolar affinity, stimulates adenylyl cyclase. | nih.gov |
Cardiomyocyte Models (e.g., H9c2 Cells)
The H9c2 cell line, derived from rat heart tissue, serves as a widely used in vitro model for cardiomyocytes, retaining many of the biochemical and hormonal signaling properties of primary heart cells. mdpi.comnih.gov This makes them particularly useful for investigating the effects of cardioactive compounds like carazolol.
Research using H9c2 cells has explored the potential of carazolol and its derivatives to act as β1-blockers. mdpi.com In studies inducing hypertrophy with the β-agonist isoproterenol (B85558), certain carazolol derivatives have demonstrated the ability to counteract these hypertrophic effects, suggesting a protective role in cardiomyocytes. mdpi.comuniba.it These effects were observed at concentrations lower than the established β-blocker propranolol (B1214883), indicating high potency. mdpi.comuniba.it
The viability of H9c2 cells in the presence of carazolol derivatives has also been assessed. Some derivatives showed no negative impact on cell viability, and in some cases, even promoted a slight increase in viability at certain concentrations. uniba.it This lack of cytotoxicity is a crucial factor in evaluating the therapeutic potential of these compounds.
Morphological analysis of H9c2 cells treated with isoproterenol reveals a significant increase in cell size, a hallmark of hypertrophy. mdpi.com Co-treatment with carazolol derivatives has been shown to mitigate this increase, further supporting their anti-hypertrophic action. mdpi.com
Table 2: Effects of Carazolol Derivatives on H9c2 Cardiomyocytes
| Experimental Model | Treatment | Observed Effect | Key Findings | Reference |
|---|---|---|---|---|
| H9c2 cells | Isoproterenol (ISO) | Induced hypertrophy (increased cell size). | Establishes a model for in vitro cardiac hypertrophy. | mdpi.comuniba.it |
| H9c2 cells | ISO + Carazolol Derivatives | Reduced ISO-induced hypertrophy. | Suggests potent β1-blocking and anti-hypertrophic properties. | mdpi.comuniba.it |
| H9c2 cells | Carazolol Derivatives alone | No significant cytotoxicity, some derivatives increased cell viability. | Indicates a favorable safety profile at the cellular level. | uniba.it |
Adipocyte Models (e.g., 3T3-F442A)
The 3T3-F442A cell line is a well-established model for studying adipocyte function, as these cells naturally express the β3-adrenoceptor and can differentiate into adipocyte-like cells. nih.govresearchgate.net This makes them an ideal system for investigating the metabolic effects of compounds that target this receptor.
Studies using 3T3-F442A cells have provided key insights into the β3-agonist activity of carazolol. nih.govresearchgate.net It has been demonstrated that carazolol induces lipolysis in these cells, a primary function of β3-adrenoceptor activation in adipocytes. nih.govresearchgate.net This finding is significant as it highlights a potential role for carazolol in the regulation of fat metabolism.
The pharmacological and molecular characteristics of the β3-adrenoceptor in 3T3-F442A adipocytes have been shown to be closely related to the human β3-adrenoceptor. This similarity underscores the relevance of findings from this cell model to human physiology.
The body of research on 3T3-F442A cells, along with other adipocyte models, has been crucial in the development of drugs targeting thermogenic mechanisms and the modulation of lipogenesis and lipolysis in white adipose tissue. researchgate.net
Table 3: Carazolol's Effect on 3T3-F442A Adipocytes
| Cell Line | Receptor | Carazolol's Action | Outcome | Reference |
|---|---|---|---|---|
| 3T3-F442A | β3-adrenoceptor | Agonist | Induces lipolysis. | nih.govresearchgate.net |
Membrane Fraction Studies
Membrane fraction studies are a fundamental technique for investigating receptor-ligand interactions. By isolating cell membranes, researchers can directly measure the binding affinity of a compound for its receptor without the complexities of a whole-cell system.
These studies have been pivotal in quantifying the high affinity of carazolol for β-adrenergic receptors. Using membrane fractions from canine ventricular myocardium, the binding of 3Hcarazolol was found to be saturable and of high affinity. nih.govahajournals.org The dissociation constant (Ki) of an iodinated analog of carazolol was determined to be 0.31 ± 0.03 nM in membrane fractions of cardiac left ventricular muscle, demonstrating its high potency. acs.org
Kinetic analysis of carazolol binding in these membrane preparations suggests a two-step interaction: an initial, rapidly reversible, low-affinity association, followed by an isomerization to a high-affinity, slowly reversible complex. nih.govahajournals.org This detailed kinetic information is crucial for understanding the duration of action and the nature of the binding of carazolol to its receptor.
Furthermore, membrane fraction studies have been used to determine the relative densities of β-adrenergic receptor subtypes in different tissues. For example, in canine myocardium, the β1/β2 receptor ratio was found to be approximately 85%/15%, while in the lung, it was about 5%/95%. nih.gov
The interaction of carazolol with β-adrenergic receptors is also stereospecific, with the (-) stereoisomer showing greater potency than the (+) stereoisomer. nih.govahajournals.org This stereoselectivity is a common feature of many pharmacologically active compounds and has important implications for drug development.
In Vivo Animal Studies and Experimental Models
Receptor Binding and Localization in Tissues (e.g., Myocardium, Lung, Brain)
In vivo studies in animal models are essential for understanding the distribution and receptor binding of a drug in a living organism. These studies have confirmed the specific binding of carazolol to β-adrenergic receptors in various tissues.
Using radiolabeled carazolol ([11C]carazolol or [18F]fluorocarazolol) and Positron Emission Tomography (PET), researchers have visualized and quantified β-adrenergic receptor binding in the heart and lungs of pigs. nih.gov These studies demonstrated that a significant portion of carazolol uptake in the heart (around 75%) is due to specific receptor binding, which can be blocked by the non-selective β-blocker propranolol. nih.gov This confirms that carazolol binds to the same sites as other β-adrenergic ligands in vivo.
Dose-dependent competition studies with the β2-selective antagonist ICI 118,551 have shown that carazolol binds to both β1 and β2 subtypes in vivo. nih.gov The in vivo binding is also stereoselective, with the R-isomer of carazolol not showing receptor-specific uptake. snmjournals.org
Biodistribution studies in New Zealand white rabbits using an iodinated analog of carazolol ([123I]1) have further demonstrated specific binding in the atria, left ventricular muscle, frontal cortex, cerebellum, and striatum. acs.org This binding was significantly reduced by pre-treatment with other β-adrenoceptor antagonists, confirming the specificity of the interaction. acs.org
In guinea pigs, [3H]-carazolol was one of the few β-adrenoceptor blockers tested that showed specific receptor binding in the heart. researchgate.netsnmjournals.org This highlights the high affinity and specificity of carazolol for cardiac β-adrenoceptors in vivo.
While carazolol has been shown to have a lower permeability at the blood-brain barrier compared to some other compounds, its antagonistic actions on β2-adrenergic receptors have been confirmed in the brain. researchgate.net PET studies have also indicated that carazolol can cross the blood-brain barrier. doi.org
Table 4: In Vivo Receptor Binding of Carazolol
| Animal Model | Tissue | Radiotracer | Key Findings | Reference |
|---|---|---|---|---|
| Pig | Heart, Lung | S(-)-[11C]carazolol, [18F]fluorocarazolol | High specific receptor binding (75% in heart), binds to β1 and β2 subtypes. | nih.gov |
| New Zealand White Rabbit | Atrial muscle, left ventricular muscle, frontal cortex, cerebellum, striatum | [123I]iodinated carazolol analog | Specific binding to β-adrenoceptors, displaceable by other antagonists. | acs.org |
| Guinea Pig | Heart | [3H]carazolol | Demonstrated specific receptor binding in the heart. | researchgate.netsnmjournals.org |
| Rat | Brain | Not specified | Antagonistic action on β2-adrenergic receptors, can cross the blood-brain barrier. | researchgate.netdoi.org |
Comparative Pharmacodynamic Studies in Animal Models
Carazolol has been the subject of various comparative pharmacodynamic studies in animal models to elucidate its effects relative to other beta-blockers. In a study involving conscious Pietrain pigs, which are known to be sensitive to stress, carazolol was compared with propranolol and acebutolol. All three beta-blockers effectively blocked the tachycardia and vasodilatory responses induced by intravenous adrenaline. nih.gov Furthermore, they all led to an increase in vasopressor responsiveness. nih.gov
Another comparative investigation in rats evaluated the cardio-protective properties of carazolol against propranolol and pindolol (B1678383) under conditions of stress, such as hypoxia and isoprenaline injection. nih.gov The findings revealed that all three beta-blockers protected the heart from glycogen (B147801) depletion during hypoxia. nih.gov Notably, carazolol demonstrated this effect at significantly lower doses compared to pindolol (approximately 25 times less) and propranolol (about 100 times less). nih.gov All three compounds also offered protection against cardiac necroses induced by isoprenaline; however, carazolol provided almost complete protection. nih.gov A strong correlation was observed between the prevention of cardiac necroses and the inhibition of isoprenaline-induced tachycardia. nih.gov
Positron Emission Tomography (PET) studies using radiolabeled carazolol have been conducted in pigs to assess its utility for in vivo receptor studies. nih.gov These studies demonstrated high specific receptor binding in the heart (75% of total uptake), which was preventable and displaceable by propranolol. nih.gov This indicates a strong and specific interaction with beta-adrenergic receptors. The research also confirmed that carazolol binds to both beta-1 and beta-2 subtypes in vivo. nih.gov
The pharmacokinetics of carazolol have also been examined in pigs. Following intramuscular injection, carazolol is rapidly absorbed, reaching peak blood concentrations within 10 minutes. fao.org The concentration then decreases quickly, becoming undetectable after 5 hours. fao.org The effects of the drug are maintained for approximately 8-12 hours in pigs. fao.org
Neuropharmacological Research
Carazolol's interactions with beta-adrenergic receptors in the central nervous system have been a focus of neuropharmacological research. It is characterized as a high-affinity, lipophilic, and non-selective ligand for beta-adrenergic receptors. chemicalbook.comglpbio.com Studies on brain membranes have shown that carazolol binds with high affinity to cortical beta-receptors. glpbio.com Specifically, it displayed equal displacement constants when binding to calf cerebral cortex, which primarily contains beta-1 receptors, and calf cerebellum, which is rich in beta-2 receptors. glpbio.com This suggests that carazolol binds with equal affinity to both beta-1 and beta-2 receptor subtypes in the brain. glpbio.com
The lipophilic nature of carazolol allows it to cross the blood-brain barrier, a critical characteristic for centrally acting drugs. doi.org This has been demonstrated in studies where radiolabeled carazolol was found to cross the hematoencephalic barrier. doi.org This ability to penetrate the central nervous system is a prerequisite for its observed neuropharmacological effects.
Investigations into Potential Therapeutic Modalities and Novel Applications
Exploration of Anticancer Properties in Cell Lines
Recent research has begun to explore the potential of carazolol beyond its traditional use as a beta-blocker, including its effects on cancer cells. (S)-Carazolol hydrochloride has been identified as a protein analog that exhibits anticancer properties in human cancer cell lines. biosynth.com Studies have indicated that it can induce apoptosis (programmed cell death) and inhibit the growth of tumors in these preclinical models. biosynth.com Additionally, its potential to inhibit the growth of Chinese hamster ovary (CHO) cells has been investigated. biosynth.com
Inhibition of Kinase Activity
The mechanism behind some of carazolol's observed biological effects may involve the inhibition of kinase activity. (S)-Carazolol hydrochloride has been shown to inhibit kinases. biosynth.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of carazolol to inhibit kinase activity suggests a broader mechanism of action that could be relevant to its potential anticancer effects. biosynth.com While carazolol is primarily known for its interaction with G protein-coupled receptors, its effects on kinase pathways represent a developing area of research. nih.gov
Potential for Neurological Disorders (e.g., Alzheimer's, Parkinson's Disease)
The exploration of carazolol's therapeutic potential has extended to the realm of neurodegenerative diseases. Given its ability to inhibit kinase activity, (S)-Carazolol hydrochloride has been considered as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. biosynth.com The pathological processes in these diseases are known to involve aberrant kinase activity. For instance, the hyper-phosphorylation of the tau protein, a key event in Alzheimer's pathology, is mediated by kinases like GSK3-beta. uab.edu While direct studies on carazolol in specific models of Alzheimer's or Parkinson's disease are still emerging, its known biochemical properties suggest a plausible, though yet unproven, therapeutic avenue. biosynth.com
Interactive Data Table: Research Findings on Carazolol Hydrochloride
| Area of Study | Animal Model/System | Key Findings | Compared To |
| Comparative Pharmacodynamics | Pietrain Pigs | Blocked adrenaline-induced tachycardia and vasodilation. nih.gov | Propranolol, Acebutolol |
| Cardio-protection | Rats | Protected against hypoxia-induced glycogen depletion and isoprenaline-induced cardiac necrosis. nih.gov | Propranolol, Pindolol |
| Neuropharmacology | Calf Brain Membranes | Binds with equal, high affinity to β1 and β2 receptors. glpbio.com | N/A |
| Anticancer Properties | Human Cancer Cell Lines | Induced apoptosis and inhibited tumor growth. biosynth.com | N/A |
| Kinase Inhibition | In vitro | (S)-Carazolol hydrochloride inhibits kinase activity. biosynth.com | N/A |
| Cardiac Receptor Binding | Pigs (PET studies) | High specific binding (75%) to β1 and β2 receptors in the heart. nih.gov | N/A |
Development of Selective β3-Adrenoceptor Agonists
Carazolol, a compound traditionally classified as a high-potency β1/β2-adrenoceptor antagonist, has been identified in preclinical and mechanistic studies as a potent and selective β3-adrenoceptor agonist. nih.govmedchemexpress.com This dual pharmacological profile has made it a significant tool in the investigation of the β3-adrenoceptor and a foundational structure for the development of novel selective agonists. researchgate.netresearchgate.net Investigations into its properties have revealed that while it blocks β1 and β2 subtypes, it effectively activates the β3-adrenoceptor, which is involved in metabolic processes like lipolysis. nih.govdoi.org
Research conducted on Chinese hamster ovary (CHO) cells transfected with the gene for either the human or the murine β3-adrenoceptor established carazolol's high affinity for this receptor subtype. nih.govresearchgate.net The studies demonstrated that carazolol binds with a nanomolar affinity, positioning it among the most effective ligands for β3-adrenoceptors. nih.govresearchgate.net Functionally, carazolol was shown to act as a full agonist at both human and murine β3-adrenoceptors, stimulating adenylyl cyclase activity. nih.gov This agonistic action was further confirmed by its ability to induce lipolysis in murine 3T3-F442A adipocyte-like cells, which naturally express the β3-adrenoceptor. nih.govresearchgate.net
Carazolol's utility extends to the molecular characterization of the β3-adrenoceptor. nih.gov Unlike classic β3-agonists, it provides significant protection of the receptor's binding sites against inactivation by the reducing agent dithiothreitol. nih.govresearchgate.net Furthermore, iodinated analogs of carazolol have been synthesized and shown to retain their high-affinity binding to the β3-adrenoceptor and their efficiency as adenylyl cyclase stimulators. nih.govacs.org
Subsequent research has explored the intracellular effects of carazolol's β3-agonist activity, particularly in skeletal muscle. doi.orgnih.gov These studies suggest that carazolol can penetrate the plasma membrane and directly interact with the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), indicating a complex mechanism of action beyond cell surface receptor activation. doi.orgnih.gov
The unique properties of carazolol have spurred the development of new compounds. The tetrahydrocarbazole structure inherent to carazolol has served as a template for synthesizing a series of derivatives aimed at creating potent and highly selective β3-adrenoceptor agonists. researchgate.net
Research Findings on Carazolol's β3-Adrenoceptor Activity
The following tables summarize key findings from preclinical investigations into carazolol's interaction with β-adrenoceptors, highlighting its distinct activity at the β3 subtype.
Table 1: Binding Affinity of Various Ligands at the β3-Adrenoceptor (ADRB3)
This table presents the inhibitor constant (Ki) values for carazolol and other compounds at the murine β3-adrenoceptor, as determined in competitive binding studies on brown adipocytes. frontiersin.org
| Compound | Ki (nM) |
| Carazolol | 10.8 ± 0.6 |
| Pindolol | 26.5 ± 0.9 |
| (S)-Propranolol | 129.5 ± 2.8 |
| CL 316 ,243 | 1.8 ± 0.2 |
Data sourced from competitive binding assays on murine brown adipocytes. frontiersin.org
Table 2: Functional Agonist Activity of Carazolol at Human β-Adrenoceptors
This table details the functional response stimulated by carazolol in CHO cells expressing human β-adrenoceptor subtypes. The response is measured as [3H]-cAMP accumulation and presented as potency (pEC50) and intrinsic activity relative to the full agonist isoprenaline. nih.gov
| Receptor Subtype | pEC50 / pD2 | Intrinsic Activity (% of Isoprenaline) |
| β1-Adrenoceptor | 9.09 ± 0.09 | 43.3 |
| β2-Adrenoceptor | - | No agonist activity detected |
| β3-Adrenoceptor | 7.96 ± 0.08 | 78.4 ± 1.8 |
Data reflects carazolol acting as a partial agonist at β1 and β3 receptors and an antagonist at the β2 receptor in this experimental system. nih.gov
Metabolism, Pharmacokinetics, and Biotransformation Pathways
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The pharmacokinetic profile of Carazolol (B1668300), a β-adrenoceptor blocking agent, has been investigated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining the behavior of the compound within a biological system.
Radiolabelled studies using ¹⁴C-Carazolol have been instrumental in elucidating the fate of the drug in various animal models.
Pigs: Following intramuscular (IM) administration of ¹⁴C-Carazolol to pigs, the compound is rapidly absorbed. fao.org Radiometric studies indicated that between 47.5% and 58.0% of the initial dose was excreted in the urine and feces within four to six hours post-administration. fao.org Approximately 25% of the administered dose was excreted in the urine within 4.5 hours. fao.org These studies provided comprehensive data on the total residues of Carazolol but did not differentiate between the parent drug and its individual metabolites. who.int
Dogs: In dogs, the metabolism of ¹⁴C-Carazolol was studied following intravenous (IV) injection. fao.orgfao.org Over a 24-hour period, 31% of the initial radioactivity was recovered in the urine. fao.org After oral administration, about 13% of the radioactivity was excreted in the urine and 45% in the feces within 48 hours. who.int The metabolic pathways identified in dogs include oxidative deamination, hydroxylation, and glucuronidation. fao.orgfao.org
The concentration of Carazolol in the blood and its subsequent decline have been characterized in pigs and cattle.
Pigs: In pigs, after IM injection, Carazolol is absorbed quickly, with peak blood concentrations observed at 10 minutes. fao.org The concentration then declines rapidly, becoming undetectable five hours after administration. fao.org Pharmacokinetic studies in pigs revealed a short half-life ranging from 1.2 to 4.2 hours and a distribution volume of 0.22 to 0.65 L/kg. nih.gov The absorption pattern following IM administration is biphasic, with a rapid initial phase followed by a slower second phase, suggesting potential retention of the drug at the injection site. nih.gov
Cattle: In cattle, following IM injection, Carazolol is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 5.07 to 6.90 µg/L within 15 to 30 minutes. europa.eu Subsequently, plasma concentrations decline quickly and are generally detectable in only one animal at 8 hours post-dosing. europa.eu In plasma, the parent compound and four metabolites (lactate, diol, glucuronide, and 4-hydroxylcarbazole) have been detected. europa.eu
Table 1: Blood Concentration Kinetics of Carazolol in Animal Models
| Animal Model | Administration Route | Peak Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t½) | Notes |
|---|---|---|---|---|---|
| Pigs | Intramuscular (IM) | Not specified | 10 minutes fao.org | 1.2 - 4.2 hours nih.gov | Biphasic absorption pattern observed. nih.gov |
| Cattle | Intramuscular (IM) | 5.07 - 6.90 µg/L europa.eu | 15 - 30 minutes europa.eu | Not specified | Rapid decline, barely detectable at 8 hours. europa.eu |
Residue depletion studies are essential for understanding how long the drug and its metabolites remain in edible tissues.
Pigs: Both radiometric and non-radiometric studies have been conducted in pigs. fao.org Following IM administration, the highest concentrations of residues are found at the injection site, liver, and kidney. fao.org A non-radiometric study showed that at 2 hours post-administration, Carazolol concentrations were 56.8, 9.9, and 6.9 µg/kg at the injection site, liver, and kidney, respectively. fao.org Residues deplete rapidly, with levels in muscle and fat falling to the limit of detection by 12 hours. fao.org A comparison with radiometric studies at the 2-hour mark indicates that while the majority of residue in muscle is the parent drug, a significant portion (50-70%) of the total residue in fat, kidney, and liver is unidentified. fao.org
Cattle: In cattle, after a single IM injection, Carazolol concentrations in tissues also deplete very rapidly. europa.eu At 8 hours post-treatment, quantifiable levels were found only in the liver, kidney, and at the injection site. europa.eu By 24 hours, the levels in these tissues had depleted to below the limit of quantification (1.5 µg/kg). europa.eu
Table 2: Carazolol Residue Depletion in Pig Tissues (Non-Radiometric Study)
| Tissue | Concentration at 2 hours (µg/kg) fao.org | Depletion Profile |
|---|---|---|
| Injection Site | 56.8 | Highest initial concentration. |
| Liver | 9.9 | Depleted below limit of quantitation by 12 hours. fao.org |
| Kidney | 6.9 | Depleted below limit of quantitation by 12 hours. fao.org |
| Muscle | 1.8 | At limit of detection by 12 hours. fao.org |
| Fat | 1.8 | At limit of detection by 12 hours. fao.org |
| Skin | 2.5 | Depleted rapidly. fao.org |
Blood Concentration Kinetics and Depletion Profiles
Identification and Characterization of Metabolites
The biotransformation of Carazolol results in various metabolites, which have been identified and characterized based on their pharmacological activity. fao.orgeuropa.eu The metabolic pathways appear to be consistent across the species studied, including pigs, cattle, dogs, and humans. europa.eu
Several metabolites of Carazolol have been identified as being pharmacologically inert. fao.orgeuropa.eu
Lactate (B86563), Acetate (B1210297), and Glucuronide: These metabolites have been identified in the urine of pigs and humans. who.intfao.org Pharmacological assessments in rabbits confirmed that Carazolol lactate, acetate, and glucuronide are inert. fao.orgeuropa.eu In cattle, urine analysis revealed the presence of the parent compound and three metabolites: lactate, acetate, and the glucuronide conjugate. europa.eu Carazolol lactate was detected from 6 hours onwards, reaching peak levels at 48 to 72 hours. europa.eu The acetate metabolite was found in some animals between 48 and 72 hours, while the glucuronide was detected from 6 hours post-dosing. europa.eu
Other Inert Metabolites: Other potential breakdown products, such as Carazolol diol and 4-hydroxylcarbazole, were also assessed and found to be pharmacologically inert. fao.orgeuropa.eu
While most metabolites are inactive, one has shown some pharmacological activity.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Carazolol hydrochloride |
| Carazolol |
| Carazolol lactate |
| Carazolol acetate |
| Carazolol glucuronide |
| Carazolol diol |
| 4-hydroxylcarbazole |
| Carazolol amine |
Pharmacologically Inert Metabolites (e.g., Lactate, Acetate, Glucuronide)
Stereoselective Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of Carazolol, like many other β-adrenergic blockers, are influenced by stereoselectivity, where the different enantiomers of the drug are processed differently by the body. While detailed human pharmacokinetic data comparing the enantiomers of this compound are not extensively documented in the public domain, general principles of stereoselectivity in this drug class and findings from various studies provide insight into its metabolic fate.
Most β-blockers are administered as a racemic mixture of two enantiomers, (S)- and (R)-isomers. Typically, the (S)-enantiomer is responsible for the majority of the β-blocking activity. unila.ac.id This stereoselective action at the receptor level often extends to pharmacokinetic processes, including metabolism and clearance. For instance, the well-studied β-blocker Carvedilol (B1668590) exhibits significant stereoselective metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP2C9. drugfuture.com
In the case of Carazolol, predictive models suggest its involvement with cytochrome P450 enzymes. Computational predictions from DrugBank indicate that Carazolol is likely a substrate for CYP2D6, which is a common pathway for the metabolism of many β-blockers. drugbank.com The same source also predicts that Carazolol may act as an inhibitor of CYP2D6. drugbank.com These predictions suggest that genetic variations in CYP2D6 activity could potentially influence Carazolol's metabolism and lead to inter-individual differences in drug response.
Table 1: Predicted Cytochrome P450 Interactions for Carazolol
| Enzyme | Predicted Interaction | Probability |
|---|---|---|
| CYP2D6 | Substrate | 0.877 |
| CYP2D6 | Inhibitor | 0.7052 |
| CYP2C9 | Non-substrate | 0.7967 |
| CYP3A4 | Non-substrate | 0.6474 |
| CYP1A2 | Non-inhibitor | 0.639 |
Data sourced from computational predictions. drugbank.com
Studies in various animal species and limited data in humans have identified several metabolites of Carazolol. The primary routes of biotransformation include O-glucuronidation, hydroxylation, and shortening of the side-chain. inchem.org Metabolites identified in the urine of pigs and humans include unchanged carazolol, carazolol mono- and bis-glucuronide, and carazolol lactate. inchem.org A study in dogs identified the parent compound and six metabolites in urine following intravenous administration. inchem.org The identified metabolites are generally considered pharmacologically inert, with the exception of an amine metabolite which showed significantly weaker activity than the parent compound. fao.orgeuropa.eu
Drug Interactions Affecting this compound Metabolism
The potential for drug-drug interactions is an important consideration for any therapeutic agent. For this compound, interactions affecting its metabolism are primarily predicted based on its expected biotransformation pathways, particularly its interaction with the cytochrome P450 system.
As indicated by predictive data, Carazolol is a likely substrate and inhibitor of CYP2D6. drugbank.com This dual role creates a potential for clinically significant drug interactions.
Inhibition of Carazolol Metabolism: Drugs that are potent inhibitors of CYP2D6 could potentially decrease the metabolism of Carazolol, leading to increased plasma concentrations and a heightened risk of dose-related side effects. Examples of strong CYP2D6 inhibitors include certain antidepressants (e.g., fluoxetine, paroxetine, bupropion), antipsychotics (e.g., haloperidol, thioridazine), and some cardiovascular drugs (e.g., quinidine).
Inhibition by Carazolol: Conversely, as a predicted inhibitor of CYP2D6, Carazolol could slow the metabolism of other drugs that are substrates for this enzyme. drugbank.com This could lead to elevated levels of the co-administered drug, potentially increasing its therapeutic effect or risk of toxicity.
It is important to note that these potential interactions are based on computational predictions and the known pharmacology of the β-blocker class. drugbank.com Specific clinical studies detailing drug interactions with this compound are not widely available. Therefore, caution should be exercised when co-administering Carazolol with other medications, particularly those known to interact with the CYP2D6 pathway.
The metabolism of Carazolol also involves glucuronidation. inchem.org While less commonly associated with clinically significant drug interactions compared to the CYP450 system, the potential for competition for glucuronidation enzymes with other drugs cannot be entirely ruled out.
Table 2: Identified Metabolites of Carazolol
| Metabolite | Description | Species Identified In |
|---|---|---|
| Carazolol-O-glucuronides | Diastereomer pair of glucuronide conjugates | Dogs, Pigs, Humans |
| O-glucuronide of 6(7)-hydroxy carazolol | Glucuronide conjugate of a hydroxylated metabolite | Dogs |
| Carazolol-bis-O-glucuronide | Diastereomer pair of bis-glucuronide conjugates | Dogs |
| Carazolol with shortened side-chain | Metabolite with a modified side-chain | Dogs |
| Carazolol lactate | Lactate conjugate | Pigs, Humans |
| Carazolol acetate | Acetate conjugate | Pigs, Humans |
Data compiled from metabolism studies. inchem.orgfao.orgeuropa.eu
Synthetic Chemistry and Enantioselective Synthesis
General Synthesis Pathways of Carazolol (B1668300) Hydrochloride
The synthesis of the carbazole (B46965) core is a critical first step in the production of carazolol. One common approach involves the Fischer indole (B1671886) synthesis. beilstein-journals.org Alternative methods, such as Ullmann-type reactions, have also been developed, though they often require longer reaction sequences and more expensive starting materials. beilstein-journals.orgbeilstein-journals.org A key intermediate in many syntheses is 4-hydroxy-9H-carbazole. beilstein-journals.orgbeilstein-journals.org
A general and scalable synthesis of the carbazole core of related compounds like carvedilol (B1668590) often starts from commercially available materials and uses reactions like the Buchwald–Hartwig amination or palladium-catalyzed cyclization of diarylamines. beilstein-journals.orgx-mol.com For carazolol specifically, a common pathway begins with the reaction of 4-hydroxycarbazole (B19958) with an epoxide, typically epichlorohydrin, to form an intermediate glycidyl (B131873) ether. This epoxide is then opened by reaction with isopropylamine (B41738) to yield racemic carazolol. The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
A photostimulated, transition-metal-free approach has also been described for synthesizing the carbazole nucleus itself, involving an intramolecular C-N bond formation from 2'-halo[1,1'-biphenyl]-2-amines. This method offers a milder alternative to traditional metal-catalyzed cyclizations.
Asymmetric Synthesis Approaches
The pharmacological activity of carazolol resides primarily in the (S)-enantiomer. Consequently, numerous enantioselective strategies have been developed to produce optically pure carazolol. These methods focus on establishing the chiral center in the propanolamine (B44665) side chain.
The use of pre-existing chiral molecules, or chiral building blocks, is a direct and effective strategy for asymmetric synthesis. nih.gov For carazolol and other β-blockers, versatile chiral C3 synthons like (R)- or (S)-glycidol, their derivatives, and epihalohydrins are crucial. nih.gov
One prominent example is the use of (S)-glycidyl phthalimide (B116566) as a universal chiral intermediate. rsc.orgrsc.org Despite its value as a precursor for aryloxypropanolamine-type drugs, its application for synthesizing enantiomerically enriched carazolol had not been reported until recently. rsc.orgrsc.orgresearchgate.net Another approach starts from 4-hydroxycarbazole and a chiral auxiliary, such as an arenesulfonate derivative of homochiral glycidol (B123203), to create the stereocenter. acs.org This reaction proceeds with high regioselectivity and retention of configuration. acs.org
Kinetic resolution, particularly using enzymes like lipases, is a widely employed method for separating enantiomers of racemic intermediates. nih.govrsc.orgnih.gov This approach has been successfully applied to the synthesis of a range of β-blockers, including carazolol. rsc.orgresearchgate.net The process typically involves the enantioselective acylation of a racemic alcohol intermediate, such as 1-chloro-3-(phthalimido)propan-2-ol or a related chlorohydrin. nih.govrsc.org
In a chemoenzymatic route to (R)-(+)-carazolol, a lipase-catalyzed kinetic resolution of a racemic chlorohydrin was the key asymmetric step. rsc.orgrsc.org The enzyme Amano PS-IM (from Burkholderia cepacia) was identified as effective for this transformation, acetylating the (S)-enantiomer and leaving the desired (R)-chlorohydrin in high enantiomeric excess (>99% ee). rsc.orgrsc.orgrsc.org This enantiopure (R)-chlorohydrin was then used to synthesize (R)-(+)-carazolol with an enantiomeric excess of 97%. rsc.org The moderate selectivity of the enzyme required careful control of the reaction conversion to achieve high enantiopurity of the remaining alcohol. rsc.org
| Enzyme | Process | Substrate | Result | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Amano PS-IM (from Burkholderia cepacia) | Kinetic Resolution (KR) via acetylation | Racemic chlorohydrin (rac-4) | (R)-(+)-4 (unreacted alcohol) | >99% ee |
| - | - | - | (R)-(+)-Carazolol (final product) | 97% ee |
Asymmetric bioreduction of a prochiral ketone serves as a powerful alternative to kinetic resolution, as it can theoretically convert 100% of the starting material into a single enantiomeric product. nih.govnih.gov This strategy has been developed for β-blocker synthesis, including that of carazolol. rsc.orgrsc.org
The method involves the reduction of a prochiral ketone, such as 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, using a stereoselective alcohol dehydrogenase (ADH). rsc.orgrsc.org In one study, lyophilized E. coli cells that overexpressed a recombinant ADH from Lactobacillus kefir (E. coli/Lk-ADH-Lica) were used as the biocatalyst. rsc.orgresearchgate.netrsc.org This bioreduction produced the corresponding (S)-chlorohydrin with an excellent enantiomeric excess (>99% ee). rsc.orgrsc.org This enantiopure intermediate is then converted to the desired (S)-β-blocker. This approach, which establishes the stereocenter early in the synthesis, allows for a more efficient, "step-economic" process. rsc.orgrsc.org
The key step in many asymmetric syntheses of carazolol is the nucleophilic ring-opening of a chiral epoxide by the phenoxide of 4-hydroxycarbazole or by an amine. The stereochemical outcome of this reaction is critical.
In a reported asymmetric synthesis of a carazolol analogue, the reaction between the aryl oxide of 4-hydroxycarbazole and a chiral glycidol derivative proceeded to form the S-epoxide with almost complete retention of configuration. acs.org The subsequent regioselective opening of this epoxide at the terminal carbon by an amine, such as 1,1-dimethylpropargylamine, establishes the (S)-configuration at the hydroxyl-bearing carbon of the propanolamine side chain. acs.org
Similarly, when synthesizing the (S)-enantiomer of β-blockers from an enantiomerically pure (R)-chlorohydrin or (R)-mesylate, an inversion of configuration is required. This can be achieved via acetolysis of the (R)-mesylate using cesium acetate (B1210297) and a catalytic amount of 18-Crown-6, which proceeds through an SN2 mechanism to form the (S)-acetate, followed by hydrolysis to the (S)-alcohol. rsc.orgresearchgate.netrsc.org This method yielded the desired (S)-enantiomer with excellent enantiomeric purity (99% ee for a propranolol (B1214883) model). rsc.orgrsc.org
Asymmetric Bioreduction
Synthesis of Radiosynthesized Carazolol Analogues
Radiolabeled ligands are essential tools for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Several radiosynthesized analogues of carazolol have been developed to visualize β-adrenoceptors.
Carazolol has been labeled with the short-lived positron emitter carbon-11 (B1219553) (11C). acs.org Fluorine-18 (B77423) (18F), with its longer half-life, is another common choice for PET tracers. The introduction of fluorine can increase the lipophilicity of β-blockers; for example, fluorination at the isopropylamine group of carazolol increased its logP from 1.36 to 2.2. acs.org The synthesis of an [18F]-labeled carazolol analogue has been reported. scholaris.ca Another study detailed the synthesis and evaluation of [18F]-PEG-Triazole-Carazolol ([18F]FPTC) as a potential PET imaging agent. researchgate.net
For SPECT imaging, iodine-123 (123I) is a suitable radionuclide. An iodinated analogue of (S)-carazolol, (S)-(−)-4-[3-[(1,1-dimethyl-3-iodo-(2E)-propenyl)amino]-2-hydroxypropoxy]carbazole, was prepared in a four-step asymmetric synthesis starting from 4-hydroxycarbazole. acs.orgresearchgate.netacs.org The final radiolabeling step involved an iododestannylation reaction. acs.orgacs.org An (E)-(tributylstannyl)vinyl precursor was treated with [123I]NaI in the presence of H2O2 to yield the [123I]-labeled product with retention of configuration and a high specific activity of 185 TBq/mmol. acs.org
| Analogue Name/Description | Isotope | Imaging Modality | Synthetic Precursor | Labeling Reaction |
|---|---|---|---|---|
| [11C]Carazolol | 11C | PET | N-desmethyl precursor | 11C-methylation |
| [18F]Fluoro-Carazolol | 18F | PET | - | Nucleophilic substitution with [18F]fluoride |
| [123I]Iodinated Carazolol Analogue | 123I | SPECT | (E)-(tributylstannyl)vinyl precursor | Iododestannylation |
| [18F]FPTC | 18F | PET | - | Click Chemistry |
Iododestannylation Reactions
Iododestannylation is a powerful method for introducing iodine isotopes into a molecule, which is particularly useful for developing radioligands for Single Photon Emission Computed Tomography (SPECT). This reaction has been successfully applied to create iodinated analogues of carazolol.
A key example is the asymmetric synthesis of (S)-(−)-4-[3-[(1,1-dimethyl-3-iodo-(2E)-propenyl)amino]-2-hydroxypropoxy]carbazole, an iodinated analogue of carazolol. nih.govgoogle.com The synthesis starts from 4-hydroxycarbazole and proceeds in four steps. nih.gov A crucial step involves the formation of a (E)-(tributylstannyl)vinyl precursor. This intermediate is synthesized via hydrostannylation of a propargylamino compound, using the radical initiator AIBN, which selectively produces the (E)-isomer. acs.org
The final radiolabeling is achieved by treating this stannyl (B1234572) precursor with Iodine-123 labeled sodium iodide ([¹²³I]NaI) in the presence of a mild oxidizing agent like hydrogen peroxide (H₂O₂). nih.govacs.org This reaction proceeds with retention of the (E)-configuration, yielding the desired radioiodinated carazolol analogue. acs.org This specific analogue demonstrated a high affinity for the β-adrenoceptor, with a Kᵢ value of 0.31 ± 0.03 nM, making it a promising candidate for SPECT imaging. nih.govnih.gov
Table 1: Synthesis and Properties of Iodinated Carazolol Analogue
| Compound | Precursor | Reaction Type | Radiolabel | Affinity (Kᵢ) |
| (S)-(−)-4-[3-[(1,1-dimethyl-3-iodo-(2E)-propenyl)amino]-2-hydroxypropoxy]carbazole | (E)-(tributylstannyl)vinyl carazolol derivative | Iododestannylation | ¹²³I | 0.31 ± 0.03 nM nih.govnih.gov |
Carbon-11 and Fluorine-18 Labeling
The labeling of carazolol with the short-lived positron emitters carbon-11 (¹¹C, t½ ≈ 20.4 min) and fluorine-18 (¹⁸F, t½ ≈ 109.8 min) is of significant interest for its use in Positron Emission Tomography (PET). PET allows for the noninvasive quantification of β-adrenergic receptors in tissues like the heart and lungs.
Carbon-11 Labeling Carazolol has been successfully labeled with carbon-11, creating S(-)-[2"-¹¹C]carazolol. researchgate.net This radioligand has been used in PET studies to investigate β-adrenergic receptor binding in vivo. Studies in pigs using [¹¹C]-carazolol demonstrated high specific receptor uptake (75% of total uptake in the heart) and slow receptor dissociation, which are favorable characteristics for a PET tracer. The shorter half-life of ¹¹C is advantageous for studies involving repeated administrations in a single session.
Fluorine-18 Labeling Fluorine-18 is another key isotope for PET, and its longer half-life allows for longer observation periods. Fluorination of the carazolol molecule at the isopropylamine group has been shown to increase its lipophilicity. acs.org
The synthesis of [¹⁸F]fluorocarazolol is achieved through the reductive alkylation of a precursor, desisopropylcarazolol, with [¹⁸F]fluoroacetone. Current time information in Bangalore, IN. The [¹⁸F]fluoroacetone itself is prepared via nucleophilic substitution on acetol tosylate. Current time information in Bangalore, IN. This synthetic route provides the final [¹⁸F]fluorocarazolol in a good radiochemical yield of 40 ± 10% within a 45-minute synthesis time. Current time information in Bangalore, IN. The resulting (S)-(-)-[¹⁸F]fluorocarazolol has been identified as a highly promising radiopharmaceutical for quantifying β-adrenergic receptors with PET. acs.orgCurrent time information in Bangalore, IN. In vitro binding assays revealed a very high affinity of (S)-FCZ for beta-receptors, thousands of times higher than that of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). nih.gov
Table 2: Properties of Isotopically Labeled Carazolol for PET
| Radiotracer | Isotope | Precursor | Synthetic Method | Radiochemical Yield | Enantiomeric Purity |
| [¹¹C]-Carazolol | ¹¹C | N/A | Methylation (presumed) | N/A | N/A |
| [¹⁸F]-Fluorocarazolol | ¹⁸F | Desisopropylcarazolol, [¹⁸F]Fluoroacetone | Reductive Alkylation | 40 ± 10% Current time information in Bangalore, IN. | > 99% Current time information in Bangalore, IN. |
Development of Deuterium-Labeled Carazolol Hydrochloride
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by its heavier isotope deuterium (B1214612) (²H or D), are valuable as internal standards for quantitative analysis by mass spectrometry. sigmaaldrich.com Carazolol-d₇ is a stable, isotopically labeled version of carazolol. sigmaaldrich.comtsijournals.com
The chemical name, 1-(9H-carbazol-4-yloxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol, indicates that all seven hydrogen atoms on the isopropyl group have been replaced with deuterium. researchgate.net The synthesis of this compound relies on the preparation of the key deuterated precursor, isopropyl-d₇-amine (C₃D₇H₂N). nih.gov
The synthesis of isopropyl-d₇-amine can be achieved through methods such as the reaction of deuterated propylene (B89431) oxide with deuterated ammonia (B1221849) (ND₃) or through the catalytic exchange of hydrogen for deuterium on standard isopropylamine using deuterium gas (D₂) with a palladium or ruthenium catalyst.
Once the isopropyl-d₇-amine precursor is obtained, it can be used in the standard synthesis of carazolol. The final step involves the nucleophilic attack of isopropyl-d₇-amine on the epoxide ring of 4-(oxiranylmethoxy)-9H-carbazole. This reaction opens the epoxide to form the final carazolol-d₇ molecule, which is then typically converted to its hydrochloride salt for stability and solubility.
Toxicological Considerations and Safety Research
Cardiotoxicity Research and Mechanisms
Research into the cardiotoxic effects of beta-blockers is crucial for understanding their safety profiles. While direct cardiotoxicity studies on carazolol (B1668300) hydrochloride are not extensively detailed in the provided search results, research on similar beta-blockers like carvedilol (B1668590) offers insights into potential mechanisms of cardiac effects. For example, a study on carvedilol investigated its protective effects against cadmium-induced cardiotoxicity. nih.gov This research focused on the role of endothelial nitric oxide synthase (eNOS) and the HO1/Nrf2 pathway in mediating these protective effects. nih.gov
In a comparative study, carazolol was evaluated alongside other beta-blocking agents for its cardiac action. nih.gov The study assessed the antagonism of isoproterenol-induced effects, acute toxicity, and intrinsic sympathomimetic activity. nih.gov Carazolol was found to be a potent beta-blocker with a high therapeutic index and minimal intrinsic sympathomimetic activity at beta-receptor blocking doses. nih.gov
General Safety and Side Effect Profiles in Research Contexts
In research settings, carazolol has been observed to have a generally acceptable safety profile. One study noted that carazolol administered intramuscularly at a dose of 0.01 mg/kg showed no significant side effects. medchemexpress.com Blood serum analysis in this study indicated that levels of urea, creatinine, ALT, ALP, GGT, LDH, calcium, phosphorus, total protein, and magnesium remained within the normal range. medchemexpress.com However, a decrease in serum iron and zinc levels was observed. medchemexpress.com
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) considered the beta-adrenoceptor-blocking activity of carazolol as a relevant acute effect. nih.gov Based on a clinical study in patients with chronic bronchitis or asthma, a no-observed-effect level (NOEL) of 0.5 µg/kg bw for reduced respiratory function was established. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Carazolol hydrochloride |
| Carazolol |
| S-1'[(18)F]-Fluorocarazolol (FCAR) |
| Carvedilol |
| Cadmium |
| Isoproterenol (B85558) |
| Methypranol |
| Nifenalol |
| DCI |
| Pronethalol |
| Practolol |
| Sotalol |
| Alprenolol |
| Bupranolol |
| Toliprolol |
| Propranolol (B1214883) |
| YB 2 pindolol (B1678383) |
| Bunitrolol |
| Oxprenolol |
| Bunolol |
| Butoxamine hydrochloride |
| Prazosin hydrochloride |
| (-)-Scopolamine N-butyl bromide |
| Acetylcholine |
Interdisciplinary Research Perspectives and Future Directions
Structure-Activity Relationship (SAR) Studies and Drug Design
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how the chemical structure of a compound like carazolol (B1668300) influences its biological activity. For carazolol, a potent β-adrenoceptor antagonist, these studies have been crucial in elucidating the molecular features necessary for high-affinity binding and in guiding the design of new therapeutic agents. medchemexpress.comwikipedia.org
The core structure of carazolol, featuring a carbazole (B46965) nucleus linked to a propanolamine (B44665) side chain, is a key determinant of its high potency. drugbank.comnih.gov The co-crystal structure of (S)-carazolol within the β2-adrenergic receptor (β2AR) binding pocket reveals critical interactions. researchgate.net These structural insights are invaluable for structure-based drug design (SBDD), which utilizes receptor crystal structures to create new molecules with desired pharmacological profiles. acs.org
Researchers have synthesized and evaluated various carazolol derivatives to explore the SAR. For instance, fluorescent probes have been developed by attaching fluorophores to the carazolol scaffold. researchgate.netmpg.de These studies help identify positions on the molecule where modifications can be made with minimal disruption to receptor binding. The synthesis of derivatives, such as those with a terminal primary amino group, allows for the creation of new tools for receptor research. mpg.de Investigations into simplified indole (B1671886) analogs of the carbazole structure have also been conducted to identify novel β1-blocker agents. researchgate.net These studies showed that certain indole derivatives could represent new tools against isoproterenol-dependent cardiac hypertrophy in vitro. researchgate.net
The development of long-acting β2-agonists (LABAs) has also benefited from SAR principles, where molecules are designed with specific metabolic liabilities to reduce systemic exposure, a concept known as the "antedrug" approach. researchgate.net This highlights how understanding the relationship between a molecule's structure and its metabolic stability is a critical aspect of modern drug design.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the molecular mechanisms of drug action at an atomic level. For carazolol, these methods provide profound insights into its interaction with G protein-coupled receptors (GPCRs), particularly the β2-adrenergic receptor (β2AR). acs.org
MD simulations can model the dynamic behavior of the carazolol-receptor complex over time, revealing details that are not visible in static crystal structures. researchgate.net These simulations have been used to study the entry and exit pathways of carazolol from the β2AR binding site and to understand how the lipid membrane influences drug-receptor interactions. researchgate.net For example, adaptively biased MD simulations have been employed to predict the binding pose of carazolol to the β2AR, starting from a position in the solvent above the receptor. plos.org
The parameters for these simulations are derived from force fields like the CHARMM General Force Field (CGenFF), which define the potential energy of the system's atoms. nih.gov Simulations have been performed on the β2AR bound to carazolol, both alone and in the presence of allosteric modulators, to understand how these interactions stabilize specific receptor conformations. nih.gov For instance, simulations suggest that the binding of an allosteric antagonist can stabilize a more inward conformation of the receptor's transmembrane helix 6 (TM6). nih.gov
These computational approaches are not only used to understand existing ligands but also to streamline the discovery of new ones. By predicting binding interactions and optimizing potential drug candidates in silico, these methods can make drug discovery more cost-effective and efficient. researchgate.net
Development of Subtype-Selective Adrenoceptor Ligands
The adrenergic receptor family consists of several subtypes (e.g., α1, α2, β1, β2, β3), and developing ligands that can selectively target one subtype over others is a major goal in pharmacology. guidetopharmacology.org Such selectivity can lead to more effective therapies with fewer side effects. Carazolol is well-known as a high-potency antagonist at β1 and β2-adrenoceptors. medchemexpress.comnih.gov However, research has revealed a more complex pharmacological profile.
Interestingly, carazolol acts as a potent, full agonist at the human and murine β3-adrenoceptor subtype. nih.gov It binds to the β3-adrenoceptor with a nanomolar affinity and stimulates adenylyl cyclase, an enzyme involved in cellular signaling. nih.gov In murine adipocyte-like cells, which naturally express β3-adrenoceptors, carazolol was shown to induce lipolysis. nih.gov This dual antagonist/agonist profile at different β-adrenoceptor subtypes highlights the subtleties of ligand-receptor interactions. Many compounds traditionally classified as β1/β2-antagonists, including carazolol, have been found to act as agonists at β3-adrenoceptors. guidetopharmacology.org
The quest for subtype-selective ligands is ongoing. While highly selective agents exist for some adrenoceptor subtypes, finding ligands with high preference for others, such as the α1B-adrenoceptor, remains a challenge. acs.org The development of new ligands often involves screening compound libraries and utilizing structural biology and computational modeling to identify candidates with unique selectivity profiles. acs.org For example, fluorescent derivatives of carazolol have been synthesized, some of which exhibit selectivity for the β2AR over the β1AR. researchgate.netmpg.de
Table 1: Adrenoceptor Activity of Carazolol and Related Compounds
| Compound | Receptor Subtype | Activity | Reference |
|---|---|---|---|
| Carazolol | β1/β2-Adrenoceptor | Antagonist | nih.gov |
| Carazolol | β3-Adrenoceptor | Agonist | nih.gov |
| CGP 12177 | β3-Adrenoceptor | Agonist | guidetopharmacology.org |
| Pindolol (B1678383) | β3-Adrenoceptor | Partial Agonist | frontiersin.org |
This table is interactive and can be sorted by column.
Integration of Omics Technologies in Pharmacological Research
The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—is revolutionizing pharmacological research by providing a system-wide view of drug action. While specific omics studies focused solely on carazolol hydrochloride are not widely documented in the reviewed literature, the principles of these technologies are highly relevant to the field of adrenoceptor pharmacology.
Pharmacogenomics investigates how genetic variations influence drug response. For β-blockers like carazolol, this could involve studying polymorphisms in the genes encoding β-adrenoceptors or the downstream signaling proteins (e.g., G proteins, adenylyl cyclase), which could affect drug efficacy and patient outcomes. acs.org
Proteomics, the large-scale study of proteins, can be used to map the signaling networks activated or inhibited by adrenoceptor ligands. Upon agonist binding, GPCRs couple to specific G proteins (Gαs, Gαi/o, Gαq/11), initiating cascades that involve numerous other proteins like kinases and second messengers. acs.org Proteomic techniques could be used to compare the cellular protein expression and phosphorylation patterns in response to carazolol versus other subtype-selective ligands, providing a detailed map of their distinct signaling pathways.
Metabolomics, which analyzes the complete set of small-molecule metabolites, could reveal the systemic effects of carazolol administration. For instance, since carazolol shows agonist activity at β3-adrenoceptors and induces lipolysis in adipocytes, metabolomic analysis of plasma could identify changes in fatty acids and other energy substrates, offering a functional readout of its in vivo activity. nih.gov The application of these omics technologies holds the potential to uncover new biomarkers for drug response, identify novel therapeutic targets, and provide a more holistic understanding of the pharmacological effects of compounds like carazolol.
Emerging Analytical Techniques for Complex Biological Matrices
The accurate detection and quantification of carazolol in complex biological matrices such as tissue, urine, and milk are crucial for veterinary drug monitoring and pharmacological research. sci-hub.setandfonline.com A variety of sophisticated analytical techniques have been developed and validated for this purpose.
High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone technique. Methods using electrochemical detection, ultraviolet (UV) detection, and fluorescence detection have been reported for determining carazolol residues in animal tissues. researchgate.net For enhanced sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a frequently used technique. researchgate.net LC-MS/MS provides structural information for definitive identification and can detect analytes at very low concentration levels in complex samples. researchgate.net Multi-residue methods using LC-MS/MS have been developed for the simultaneous determination of carazolol and various tranquilizers in swine tissues like muscle, liver, and kidney. researchgate.net
Immunoassays offer a high-throughput screening alternative to chromatographic methods. The competitive enzyme-linked immunosorbent assay (ELISA) is a widely used format. sci-hub.ser-biopharm.com Carazolol ELISA kits have been developed for quantifying the compound in matrices like urine, tissue, liver, and kidney. r-biopharm.com These assays utilize antibodies that specifically bind to carazolol. sci-hub.se More recently, immunochromatographic strips based on colloidal gold have been developed as a rapid, semi-quantitative screening tool for detecting carazolol in milk and porcine kidney samples, providing results within minutes. tandfonline.com
Sample preparation is a critical step in these analytical procedures. Techniques often involve homogenization of tissue, liquid-liquid extraction (e.g., with acetonitrile (B52724) and petroleum ether), and solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before analysis. sci-hub.setandfonline.comresearchgate.net
Table 2: Performance of Selected Analytical Methods for Carazolol Detection
| Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| LC-MS/MS | Swine Tissues | LOD: 0.06-0.1 µg/kg; LOQ: 0.2-0.4 µg/kg | researchgate.net |
| HPLC-Electrochemical | Animal Tissue | LOQ for carazolol: 2 µg/L | researchgate.net |
| ic-ELISA | Buffer | LOD: 0.068 ng/mL | tandfonline.com |
| Colloidal Gold Strip | Milk | Cut-off: 0.25 ng/mL | tandfonline.com |
This table is interactive and can be sorted by column.
Translational Research from Preclinical Findings
Translational research is the process of applying discoveries generated during research in the laboratory and in preclinical studies to the development of new therapies and medical procedures. In the context of carazolol and related compounds, preclinical findings on receptor affinity, selectivity, and functional activity provide the essential foundation for potential future applications.
Preclinical in vitro studies are the first step. For example, determining the binding affinity of carazolol for different adrenoceptor subtypes using cell membranes from transfected cells provides fundamental data on its potency and selectivity. nih.govfrontiersin.org Functional assays, such as measuring adenylyl cyclase stimulation or lipolysis in cell cultures, translate binding affinity into a measure of biological effect (antagonism or agonism). nih.gov The discovery that carazolol is a potent β3-agonist was a key preclinical finding that opened up new avenues of investigation beyond its known β1/β2-antagonist properties. nih.gov
These in vitro findings guide in vivo studies in animal models. Research on the effects of carazolol in animals helps to understand its physiological impact in a whole organism. medchemexpress.com The development of novel compounds, such as the long-acting β2-agonist vilanterol, showcases the translational pipeline. Preclinical in vitro assays on isolated tissues (e.g., guinea pig trachea) establish potency and duration of action, which are then confirmed in in vivo animal models to assess properties like bioavailability and metabolic rate before any consideration for human trials. researchgate.net
The development of new research tools, such as the fluorescent carazolol derivatives, is another aspect of translational research. mpg.de These probes, characterized in preclinical models, can then be used to visualize receptors in living cells, potentially leading to a better understanding of receptor dynamics in health and disease. researchgate.netmpg.de Ultimately, the journey from identifying a molecule's interaction with a receptor to developing a new therapeutic strategy is a long process built upon a solid foundation of preclinical research. acs.org
Q & A
Q. What are the solubility characteristics of Carazolol hydrochloride, and how should researchers prepare stable stock solutions for in vitro studies?
this compound is sparingly soluble in aqueous buffers but dissolves well in organic solvents like ethanol (5 mg/ml), DMSO, and DMF (15 mg/ml). For in vitro studies, prepare a stock solution in DMSO and dilute it with a compatible buffer (e.g., PBS pH 7.2) to achieve a final concentration of 0.5 mg/ml. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .
Q. How does this compound interact with β-adrenergic receptor subtypes, and what experimental methods validate its selectivity?
Carazolol acts as a high-affinity antagonist for β1- and β2-adrenergic receptors (Kd = 0.2 nM and 0.03 nM, respectively) and a selective agonist for β3-adrenergic receptors (Kd = 4.47 nM). Radioligand displacement assays using tritiated antagonists (e.g., [³H]-CGP 12177) or functional cAMP assays in transfected cell lines are standard methods to confirm subtype specificity .
Q. What animal models are commonly used to study Carazolol’s cardiovascular effects, and what parameters should be monitored?
Swine models are frequently employed due to similarities in cardiovascular physiology to humans. Key parameters include mean arterial pressure, heart rate, and renal hemodynamics (e.g., urea clearance, PAH clearance). Dosing at 10 µg/kg intravenously effectively reduces norepinephrine-induced hypertension in pigs .
Q. How is this compound administered in livestock studies to mitigate stress responses during transport?
Carazolol is administered orally or via injection at doses tailored to species-specific pharmacokinetics. In pigs, pre-treatment with 10 µg/kg reduces stress-induced tachycardia. Monitor plasma cortisol levels and behavioral indicators (e.g., agitation) to assess efficacy .
Q. What spectroscopic methods are used to characterize this compound’s purity and stability?
UV-Vis spectroscopy (λmax at 224, 243, 286, 319, and 332 nm) and HPLC with UV detection are standard for purity assessment. Stability studies should include accelerated degradation tests under varying pH and temperature conditions .
Advanced Research Questions
Q. How do contradictory reports on Carazolol’s β3-adrenergic receptor activity arise, and how can researchers resolve these discrepancies?
Discrepancies may stem from species-specific receptor expression (e.g., human vs. rodent β3-AR) or assay conditions (e.g., cAMP vs. calcium signaling). Validate findings using knockout models or siRNA-mediated receptor silencing. For example, β3-AR agonism in adipose tissue models requires confirmation via selective antagonists like L-748,337 .
Q. What experimental designs are optimal for studying Carazolol’s effects on renal function under acute thermal stress?
Use a three-phase design: (1) Baseline measurements at ambient temperature (e.g., 32°C), (2) Heat exposure (38°C), and (3) Post-Carazolol administration under continued heat stress. Measure renal clearances of urea, inulin, and PAH, alongside rectal temperature and urine osmolality. Note that Carazolol does not alter tubular water permeability but reverses heat-induced electrolyte transport changes .
Q. How can researchers assess Carazolol’s impact on reproductive hormones in cattle, and what statistical methods address variability in ovulation studies?
Administer Carazolol 30–54 hours post-prostaglandin-induced estrus and measure LH surge timing via frequent blood sampling. Use mixed-effects models to account for individual variability in follicle size and progesterone levels. Note that Carazolol may delay estrus onset without affecting ovulation rates, necessitating Kaplan-Meier survival analysis for estrus timing .
Q. What in vitro-to-in vivo extrapolation (IVIVE) challenges arise when modeling Carazolol’s β3-AR agonism in metabolic studies?
β3-AR expression varies significantly between human adipocytes and rodent models. Use primary adipocytes from human subcutaneous fat and compare responses to rodent brown adipose tissue. Adjust for interspecies differences in receptor coupling efficiency (e.g., Gαs vs. Gαi pathways) using quantitative PCR and Western blotting .
Q. How do environmental exposure studies detect Carazolol residues in wastewater, and what analytical techniques quantify its biodegradation?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) is used to detect Carazolol in effluent samples. For biodegradation, simulate wastewater treatment conditions (e.g., activated sludge) and measure half-life via high-resolution mass spectrometry (HRMS). Report limits of detection (LOD) ≤1 ng/L .
Methodological Considerations
- Receptor Binding Assays : Use membrane preparations from HEK293 cells expressing human β1-, β2-, or β3-AR. Compete Carazolol against [¹²⁵I]-cyanopindolol and calculate Ki values using the Cheng-Prusoff equation .
- In Vivo Dosing : For swine, administer via jugular vein cannulation to ensure precise dosing. Monitor real-time hemodynamics using telemetry implants .
- Data Conflict Resolution : Perform meta-analyses of published affinity constants (e.g., PDSP Ki Database) and validate via orthogonal assays (e.g., BRET for receptor conformational changes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
